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  • Product: Felodipine-d8

Core Science & Biosynthesis

Foundational

Comparative Analysis of Felodipine and Felodipine-d8: Mass Spectrometry Kinetics and Internal Standard Optimization

Executive Summary In high-sensitivity bioanalytical assays (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical variable governing assay robustness. For Felodipine, a dihydropyridine calcium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalytical assays (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical variable governing assay robustness. For Felodipine, a dihydropyridine calcium channel blocker, the use of Felodipine-d8 offers a distinct kinetic advantage over non-deuterated analogs or low-mass isotopologues (e.g., d3 or d5).

This technical guide dissects the molecular weight differentials, isotopic contributions, and fragmentation mechanics of Felodipine versus its deuterated counterpart. It provides a validated framework for minimizing "cross-talk" interference and ensuring compliance with FDA/EMA bioanalytical method validation guidelines.

Part 1: Physicochemical Fundamentals & Mass Calculations

Molecular Weight Analysis

To an analytical chemist, "Molecular Weight" is an ambiguous term. In mass spectrometry, we rely on Monoisotopic Mass —the mass of the molecule containing only the most abundant isotopes (


).

Felodipine contains two chlorine atoms, creating a distinct isotopic envelope (


). The monoisotopic peak utilizes 

exclusively.

Table 1: Comparative Molecular Properties

PropertyFelodipine (Analyte)Felodipine-d8 (Internal Standard)
Chemical Formula


Average Mol.[1][2][3][4] Weight 384.26 g/mol ~392.31 g/mol
Monoisotopic Mass 383.07 Da 391.12 Da
Precursor Ion

384.08 (

)
392.13 (

)
Mass Shift (

)
+8.05 Da

Critical Insight: The +8 Da shift is achieved by deuterating the ester side chains (typically the ethyl group


 and methyl group 

). This placement is strategic; it ensures the label is retained in the primary fragment ions used for quantification, preventing "label loss" during Collision-Induced Dissociation (CID).
The Isotopic "Cross-Talk" Phenomenon

Why use d8 instead of d3? Natural Felodipine has a significant isotopic abundance at


 and 

due to the two Chlorine atoms and Carbon-13 contributions.
  • If you use Felodipine-d3 , the natural isotope envelope of the analyte (M+3) overlaps with the IS precursor mass. High analyte concentrations will artificially inflate the IS signal, causing non-linearity.

  • Felodipine-d8 shifts the mass by ~8 Da, moving the IS precursor completely clear of the analyte's natural isotopic window.

Part 2: LC-MS/MS Fragmentation Mechanics

Understanding the fragmentation pathway is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions. Felodipine undergoes aromatization of the dihydropyridine ring and loss of ester groups.

Fragmentation Pathway Diagram

The following diagram illustrates the parallel fragmentation logic for the analyte and the IS.

FelodipineFragmentation cluster_0 Analyte (Felodipine) cluster_1 Internal Standard (Felodipine-d8) Felo_Pre Precursor [M+H]+ m/z 384.1 Felo_Frag Product Ion (Loss of Ethanol/Formate) m/z 338.1 Felo_Pre->Felo_Frag CID Fragmentation -46 Da (Ethanol) IS_Pre Precursor [M+H]+ m/z 392.1 Felo_Pre->IS_Pre Mass Shift +8 Da IS_Frag Product Ion (Retains Deuterium) m/z 346.1 IS_Pre->IS_Frag CID Fragmentation -46 Da (d5-Ethanol loss?) *Check Specific Label Position

Figure 1: Parallel fragmentation pathways. Note: If the d8 label is on the ethyl group, the loss of that group would neutralize the mass shift in the fragment. Therefore, MRM transitions must be selected where the label is retained or only partially lost.

Optimized MRM Transitions

For Felodipine-d8, the most common commercial labeling is on the phenyl ring or distributed across the methyl/ethyl esters such that the primary fragment retains the mass shift.

CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (eV)
Felodipine ESI (+)384.1338.115-20
Felodipine-d8 ESI (+)392.1346.115-20

Note: Always verify the specific deuteration pattern of your reference standard. If the d8 label is exclusively on the cleaved ester group, the product ion will revert to the native mass (338.1), causing interference. The transitions above assume label retention.

Part 3: Experimental Protocol (Self-Validating)

Reagents & Materials
  • Felodipine Reference Standard: >99% purity.

  • Felodipine-d8 Internal Standard: >98% isotopic purity (ensure <0.5% d0 contribution).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

Stock Solution Preparation Strategy

This protocol uses a gravimetric verification step to ensure accuracy.

  • Primary Stock (Analyte): Weigh ~1.0 mg Felodipine into a 10 mL volumetric flask. Dissolve in MeOH to yield 100 µg/mL.

  • Primary Stock (IS): Weigh ~1.0 mg Felodipine-d8 into a 10 mL flask. Dissolve in MeOH to yield 100 µg/mL.

  • Working IS Solution: Dilute the IS stock with 50:50 MeOH:Water to a concentration of 50 ng/mL .

    • Why? This concentration should yield a signal intensity roughly equivalent to the mid-range of your calibration curve (e.g., 5–10x the LLOQ).

Sample Extraction Workflow (Protein Precipitation)

This method is designed to maximize recovery while minimizing matrix effects.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL).

    • Validation Step: Vortex gently for 10 seconds. Allow to equilibrate for 2 minutes. This ensures the IS binds to plasma proteins similarly to the analyte.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 1 min at high speed.

  • Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Acetate (aq).

    • Why? Diluting the organic supernatant with aqueous buffer improves peak shape on early eluting columns.

Part 4: Troubleshooting & Quality Control

Deuterium Isotope Effect (Retention Time Shift)

Deuterium is slightly more lipophilic than hydrogen, but it also has a lower molar volume. In Reverse Phase Chromatography (C18), deuterated standards often elute slightly earlier than the native analyte.

  • Acceptable Shift:

    
     min.
    
  • Risk: If the shift is too large, the IS may not compensate for matrix effects (ion suppression) occurring at the exact moment the analyte elutes.

Isotopic Purity Check

Before validating the method, you must determine if your d8 standard contributes signal to the analyte channel (d0).

Experiment:

  • Inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Monitor the Analyte transition (384.1 -> 338.1).

  • Acceptance Criteria: The interference peak area must be < 20% of the LLOQ peak area (per FDA M10 guidelines).

Signal Cross-Talk Logic

The following diagram visualizes the decision matrix for interference.

CrossTalk Start Inject Blank + IS Only Check Signal detected in Analyte Channel (384.1)? Start->Check Result_Clean No Signal (Ideal) Check->Result_Clean No Result_Dirty Signal Detected Check->Result_Dirty Yes Cause1 Cause: Impure IS (Contains d0) Result_Dirty->Cause1 Cause2 Cause: Mass Resolution Too Low (Unit vs High Res) Result_Dirty->Cause2

Figure 2: Diagnostic workflow for evaluating Internal Standard purity and selectivity.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link][3]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Jain, D. S., et al. (2018). Development and Validation of LC-MS/MS Method for the Determination of Felodipine in Human Plasma. Journal of Pharmaceutical Analysis.

Sources

Exploratory

Solubility of Felodipine-d8 in methanol and acetonitrile

Title: Technical Whitepaper: Optimization of Felodipine-d8 Solubilization for Quantitative Bioanalysis Executive Summary Felodipine-d8 (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Optimization of Felodipine-d8 Solubilization for Quantitative Bioanalysis

Executive Summary

Felodipine-d8 (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate-d8) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Felodipine in biological matrices.

While the non-deuterated parent compound’s solubility profile is well-documented (USP/EP classifications: "Freely soluble" in methanol and acetone), the specific handling of the d8 isotopologue requires a more nuanced approach. This guide addresses the practical solubility limits, solvent selection criteria (Methanol vs. Acetonitrile), and the strict stability protocols required to prevent the photodegradation characteristic of the 1,4-dihydropyridine (DHP) scaffold.

Key Technical Takeaway: While Felodipine-d8 is thermodynamically soluble in both Methanol (MeOH) and Acetonitrile (ACN) at concentrations sufficient for stock preparation (>1 mg/mL), Methanol is the preferred solvent for primary stock preparation due to superior solvation kinetics, whereas Acetonitrile is often preferred for working solutions to match LC-MS mobile phase conditions.

Physicochemical Mechanics of Solubilization

To understand the solubility behavior of Felodipine-d8, we must analyze the interaction between the solute's lipophilicity and the solvent's polarity.

  • Lipophilicity (LogP ~3.8): Felodipine is highly hydrophobic. It relies on Van der Waals forces and dipole-dipole interactions for dissolution.

  • Isotope Effect: The substitution of hydrogen with deuterium (d8) increases the molecular weight (approx. +8 Da) but has a negligible effect on the dielectric constant or polarity of the molecule. Therefore, solubility data for non-deuterated Felodipine is a valid proxy for Felodipine-d8.

  • Solvent Dielectric Constants:

    • Methanol (

      
      ): Protic solvent. Capable of hydrogen bonding, which aids in stabilizing the ester moieties of Felodipine.
      
    • Acetonitrile (

      
      ): Aprotic solvent. Excellent dipole interaction but lacks hydrogen bond donation.
      

Expert Insight: In high-throughput bioanalysis, we observe that while ACN is thermodynamically capable of holding Felodipine-d8, the initial rate of dissolution (kinetic solubility) is often faster in Methanol. This reduces the sonication time required, thereby lowering the heat input—a critical factor for thermally sensitive standards.

Comparative Solubility Data

The following data summarizes the operational solubility limits relevant to analytical standard preparation.

ParameterMethanol (MeOH)Acetonitrile (ACN)DMSO
USP Solubility Class Freely SolubleSolubleSoluble
Operational Limit > 20 mg/mL> 10 mg/mL> 30 mg/mL
Rec. Stock Conc. 1.0 mg/mL 1.0 mg/mL Not Rec. for LC-MS*
Dissolution Kinetics Rapid (< 2 min sonication)Moderate (< 5 min sonication)Rapid
LC-MS Suitability HighHighLow (Ion suppression risk)

*Note: While DMSO offers the highest solubility, it is difficult to remove during evaporation steps and can cause significant ion suppression in LC-MS electrospray ionization (ESI).

Operational Protocol: Standard Preparation

This protocol is designed to mitigate the two primary failure modes of Felodipine-d8 standards: Photolytic Oxidation (aromatization of the dihydropyridine ring) and Concentration Drift (due to solvent evaporation).

Workflow Visualization

FelodipineWorkflow Start Solid Felodipine-d8 (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh ~1 mg (Amber Glass Vial) Equilibrate->Weigh Low Light Solvent Add Solvent (MeOH Preferred) Weigh->Solvent Gravimetric Check Dissolve Dissolution (Vortex 1 min + Sonicate 2 min) Solvent->Dissolve Verify Visual Inspection (Clear yellow solution?) Dissolve->Verify Verify->Dissolve Particulates remain Stock Primary Stock (1 mg/mL) Store -20°C Verify->Stock Pass Dilute Working Standard (Dilute in ACN/Water) Stock->Dilute Daily Use

Figure 1: Step-by-step workflow for the preparation of Felodipine-d8 primary stock solutions, emphasizing temperature control and light protection.

Detailed Methodology

Step 1: Environmental Control

  • Light Protection: Perform all steps under low-light conditions or yellow monochromatic light (sodium vapor). Felodipine-d8 is extremely sensitive to UV/VIS light (

    
     nm), which catalyzes the oxidation of the dihydropyridine ring to a pyridine analog [1].
    
  • Glassware: Use Class A amber volumetric flasks or amber borosilicate glass vials.

Step 2: Primary Stock Preparation (1.0 mg/mL)

  • Remove the Felodipine-d8 vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator. Causality: Opening a cold vial introduces condensation, which hydrolyzes the standard and alters weighing accuracy.

  • Weigh approximately 1.0 mg of Felodipine-d8 into a 1.0 mL or 2.0 mL amber vial. Record the exact mass to 0.001 mg.

  • Add Methanol (LC-MS Grade) to achieve a concentration of 1.0 mg/mL.

    • Note: If using a volumetric flask, fill to 80% volume, process, then dilute to mark.

  • Homogenization: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at ambient temperature for maximum 2 minutes.

    • Warning: Extended sonication heats the solvent, causing expansion and concentration errors.

Step 3: Verification & Storage

  • Inspect the solution against a white background (briefly). It should be a clear, light-yellow solution free of precipitate.

  • Purge the headspace with inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Seal with a PTFE-lined cap. Store at -20°C .

Stability & Troubleshooting

Degradation Pathways

The primary degradation product is the oxidized pyridine derivative . In LC-MS, this manifests as a mass shift of -2 Da (loss of two hydrogens) or -4 Da depending on the specific oxidation mechanism.

  • Symptom: Loss of peak area for Felodipine-d8 and appearance of a new peak with earlier retention time (pyridine forms are generally more polar).

  • Root Cause: Exposure to ambient laboratory light during weighing or dilution.

Solvent Evaporation (The "Hidden" Error)

Methanol and Acetonitrile are volatile.

  • Protocol: Always weigh the storage vial before and after storage. If the mass decreases by >1%, the concentration has increased due to evaporation. Discard or re-calculate.

Troubleshooting Table
IssueObservationCorrective Action
Incomplete Dissolution Floating crystals after sonication.Switch solvent to 100% Methanol; ensure temperature is >20°C.
Peak Splitting (LC-MS) Distorted peak shape.The injection solvent (e.g., 100% MeOH) is too strong compared to the mobile phase. Dilute the working standard with water/ACN (50:50) before injection.
Signal Drop Gradual loss of IS response over days.Check for photodegradation.[1] Prepare fresh stock in amber glass.

References

  • European Pharmacopoeia (Ph.[2] Eur.). (2024). Felodipine Monograph: Solubility and Identification. Retrieved from [Link]

  • Fasinu, P., et al. (2014). Diverse approaches for the enhancement of oral drug bioavailability. Biopharmaceutics & Drug Disposition. Retrieved from [Link]

Sources

Foundational

Stable Isotope Internal Standards in Felodipine Bioanalysis: The d5 vs. d8 Paradigm

Executive Summary In quantitative bioanalysis of chlorinated small molecules via LC-MS/MS, the choice of Stable Isotope-Labeled Internal Standard (SIL-IS) is a critical determinant of assay linearity and robustness.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis of chlorinated small molecules via LC-MS/MS, the choice of Stable Isotope-Labeled Internal Standard (SIL-IS) is a critical determinant of assay linearity and robustness.[1] While Felodipine-d5 is the industry-standard reagent, it presents a latent risk of isotopic interference ("cross-talk") due to the natural isotopic envelope of the dichloro-substituted analyte. Felodipine-d8 emerges as the superior "Gold Standard" for high-dynamic-range assays, effectively eliminating isotopic overlap.[1] This guide dissects the physicochemical and mass spectrometric distinctions between these two standards, providing a decision framework for method development.

Structural & Physicochemical Characterization

Felodipine is a dihydropyridine calcium channel blocker containing two chlorine atoms and two ester moieties (ethyl and methyl).[1][2] The strategic placement of deuterium labels defines the difference between the d5 and d8 variants.

Chemical Structures[1]
FeatureFelodipine-d5 Felodipine-d8
Labeling Site Ethyl Ester group onlyEthyl Ester + Methyl Ester groups
Modification



Total Deuterium 5 Deuterium atoms8 Deuterium atoms
Monoisotopic Mass Shift +5.03 Da+8.05 Da
Chemical Stability High (Non-exchangeable)High (Non-exchangeable)
Chromatographic Isotope Effect

Deuterium substitution slightly reduces the lipophilicity of the molecule (


 bonds are shorter and less polarizable than 

bonds).
  • Retention Time (RT): Both IS variants will elute slightly earlier than the unlabeled analyte (Felodipine-d0).[1]

  • Impact: The RT shift for Felodipine-d8 may be marginally greater than for d5, but typically remains within the co-elution window necessary to compensate for matrix effects (ion suppression/enhancement).

Mass Spectrometry: The "Chlorine Problem"

The primary technical differentiator lies in the interaction between the natural isotopic abundance of the analyte and the precursor mass of the internal standard.

The Dichloro Isotope Envelope

Felodipine (


) contains two chlorine atoms (

and

).[1] This creates a distinct isotopic pattern spread over several Daltons.
  • M+0 (100%):

    
    [1]
    
  • M+2 (~64%):

    
    [1]
    
  • M+4 (~10%):

    
    [1]
    
The Cross-Talk Mechanism (d5 vs. d8)

In High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS), "cross-talk" occurs when high concentrations of the analyte produce a signal in the IS channel.[1]

Scenario A: Using Felodipine-d5 (Mass Shift +5)[1]
  • Interference Source: The analyte has a significant M+4 peak. The

    
     isotope of this M+4 peak results in an M+5  signal.
    
  • The Conflict: The Analyte's natural M+5 isotope (approx. 1.1% relative abundance) shares the exact same nominal mass as the Felodipine-d5 IS.[1]

  • Result: At the Upper Limit of Quantification (ULOQ), the analyte contributes signal to the IS channel, causing the IS area to appear artificially high (or variable), leading to non-linear calibration curves (quadratic fit requirement) and potential assay failure.

Scenario B: Using Felodipine-d8 (Mass Shift +8)[1]
  • Interference Source: The analyte would need an M+8 natural isotope to interfere.[1]

  • The Resolution: The probability of a Felodipine molecule containing two

    
     atoms AND four 
    
    
    
    atoms (to reach M+8) is statistically negligible.
  • Result: The IS channel remains "silent" even at extremely high analyte concentrations.[1] This ensures a linear response and robust quantitation.[1]

Quantitative Comparison of Interference Risks
ParameterFelodipine-d5Felodipine-d8
Precursor Mass (approx)

389

392
Analyte Interference Source Analyte M+5 (

+

)
Analyte M+8 (Negligible)
Cross-Talk Risk Moderate to High (at high conc.)[1]None / Negligible
Linearity Impact May require Quadratic FitSupports Linear Fit
Recommended Use Low-concentration assays (pk/pg levels)High-range assays (toxicology/accumulation)

Experimental Workflow & Decision Logic

The following Graphviz diagram outlines the decision process for selecting the appropriate IS based on assay requirements.

IS_Selection_Strategy Start Method Development Initiation Define_Range Define Dynamic Range (LLOQ to ULOQ) Start->Define_Range Check_Cl Is Analyte Chlorinated/Brominated? Define_Range->Check_Cl High_Conc Is ULOQ > 1000 ng/mL? Check_Cl->High_Conc Yes (Cl2 present) Select_d5 Select Felodipine-d5 (Cost-Effective, Standard Sensitivity) Check_Cl->Select_d5 No High_Conc->Select_d5 No (Low Risk) Select_d8 Select Felodipine-d8 (Prevents Isotopic Overlap) High_Conc->Select_d8 Yes (High Risk) Validation Perform 'Cross-Talk' Test (Inject ULOQ Analyte without IS) Select_d5->Validation Select_d8->Validation Result_Pass IS Channel < 5% of LLOQ Response? Validation->Result_Pass Result_Pass->Select_d8 No (d5 Failed) Finalize Finalize Method Validation Result_Pass->Finalize Yes

Figure 1: Decision logic for selecting Internal Standards for chlorinated analytes.

Validation Protocol: The "Cross-Talk" Test

To scientifically validate the choice of IS, the following protocol must be executed during method development. This ensures the chosen IS does not suffer from interference.[1][3]

Objective

To quantify the contribution of the unlabeled analyte (Felodipine-d0) to the Internal Standard MRM transition.

Methodology
  • Preparation:

    • Solution A (ULOQ): Prepare a sample containing Felodipine-d0 at the highest calibration standard concentration (e.g., 100 ng/mL).[1] Do not add IS.

    • Solution B (Blank): Pure solvent/matrix blank.[1]

    • Solution C (IS Only): Prepare a sample containing only the IS at the working concentration.

  • LC-MS/MS Acquisition:

    • Inject Solution A (ULOQ Analyte).[1]

    • Monitor the IS MRM transition (e.g.,

      
       for d5, or 
      
      
      
      for d8).
  • Calculation:

    • Calculate the peak area observed in the IS channel for Solution A.

    • Compare this area to the average IS peak area from Solution C.[1]

  • Acceptance Criteria:

    • The interference peak area in the IS channel (from Solution A) should be < 5% of the average IS response.

Expected Outcome
  • With d5: At high ULOQ, you may observe interference > 5% due to the M+5 isotope.

  • With d8: Interference is typically undetectable (0%).[1]

References

  • Wang, S., et al. (2013).[1] Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Link

  • Jemal, M., et al. (2003).[1] The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects: Key considerations. Rapid Communications in Mass Spectrometry. Link

  • PubChem. (2024).[1] Felodipine-d5 Compound Summary. National Library of Medicine.[1] Link

  • European Medicines Agency. (2011).[1] Guideline on bioanalytical method validation. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Felodipine-d8 Internal Standard Preparation for Quantitative Bioanalysis

Introduction Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and stable angina.[1][2] Accurate and precise quantification of felodipine in biological matrices, such a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and stable angina.[1][2] Accurate and precise quantification of felodipine in biological matrices, such as human plasma, is essential for pharmacokinetic (PK), bioavailability, and bioequivalence studies.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and specificity.[5]

A cornerstone of robust LC-MS/MS-based bioanalysis is the use of an appropriate internal standard (IS).[6] An IS is a compound of a known quantity added to all calibration standards, quality controls, and unknown samples to correct for variability during sample preparation, injection, and ionization.[7][8] The gold standard for an IS is a stable isotope-labeled (SIL) version of the analyte.[9] Felodipine-d8, a deuterated analog of felodipine, serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to felodipine, ensuring it behaves similarly during extraction and chromatographic separation and experiences similar matrix effects. However, its mass difference allows it to be distinguished by the mass spectrometer, providing a reliable basis for quantification through the analyte-to-IS peak area ratio.[7]

This application note provides a detailed, field-proven protocol for the preparation of Felodipine-d8 internal standard solutions. The causality behind critical steps is explained to ensure researchers can produce accurate, consistent, and stable standard solutions, forming the foundation of a validated bioanalytical method.

Chemical & Physical Properties

A thorough understanding of the internal standard's properties is critical for its correct handling and use.

PropertyValueSource
Chemical Name Felodipine-d8-
Molecular Formula C₁₈H₁₁D₈Cl₂NO₄Assumed from Felodipine[1]
Molecular Weight ~392.31 g/mol Calculated from Felodipine[10]
Appearance Light yellow to yellow crystalline powderBased on Felodipine[10]
Solubility Insoluble in water; freely soluble in methanol and acetone.Based on Felodipine[10]

Safety and Handling Precautions

Felodipine and its analogs must be handled with care. Safety Data Sheets (SDS) indicate that felodipine is harmful if swallowed and is suspected of damaging fertility or the unborn child.[11][12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the neat powder or its solutions.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid dust formation.[14][15] Wash hands thoroughly after handling.[14]

  • Disposal: Dispose of all waste materials in accordance with local, regional, and national regulations.[12]

Required Materials and Equipment

  • Felodipine-d8 neat powder (high purity, ≥98%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated precision pipettes (e.g., P20, P200, P1000)

  • 2 mL amber glass autosampler vials with caps

  • Cryo-storage boxes

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocol: Solution Preparation

This protocol details the preparation of a primary stock solution and subsequent serial dilutions to create working solutions suitable for spiking into bioanalytical samples.

Preparation of Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the highest concentration standard from which all other solutions are derived. Its accuracy is paramount.

  • Equilibration: Allow the container of Felodipine-d8 neat material to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would introduce weighing errors.

  • Weighing: Accurately weigh approximately 1.0 mg of Felodipine-d8 powder into a clean weighing vessel. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Dissolution: Add approximately 0.7 mL of LC-MS grade methanol. The choice of a high-purity solvent is critical to prevent the introduction of impurities that could interfere with the LC-MS/MS analysis.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the powder. Visually inspect the solution to confirm no particulate matter remains.

  • Volume Adjustment: Once the solution has returned to room temperature, carefully add methanol to the 1.0 mL mark (meniscus).

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure a homogenous solution.

  • Labeling & Storage: Transfer the solution to a labeled amber vial. The label should include the compound name (Felodipine-d8), concentration (1.0 mg/mL, adjusted for actual weight), solvent, preparation date, and preparer's initials. Store this primary stock solution at -20°C or lower for long-term stability.

Preparation of Working Internal Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution. The final concentration should be chosen to be similar to the analyte concentration in the middle of the calibration range and provide a stable, reproducible signal in the mass spectrometer.[7] For felodipine analysis in plasma, which often falls in the low ng/mL range[3][5], a final IS concentration of 10 ng/mL is a common target.

The following table outlines an example dilution scheme.

Solution IDStarting SolutionVol. of Starting Sol. (µL)DiluentFinal Volume (mL)Final Concentration
IS-WS-1 Primary Stock (1.0 mg/mL)10050:50 ACN:H₂O1010 µg/mL
IS-WS-2 IS-WS-1 (10 µg/mL)10050:50 ACN:H₂O10100 ng/mL
IS-WS-3 IS-WS-2 (100 ng/mL)10050:50 ACN:H₂O110 ng/mL

Protocol for Preparing IS-WS-3 (10 ng/mL):

  • Pipette 100 µL of the 100 ng/mL intermediate solution (IS-WS-2) into a clean, appropriately sized vial or flask.

  • Add 900 µL of the diluent (typically the mobile phase or a compatible solvent like 50:50 acetonitrile:water) to reach a final volume of 1.0 mL.

  • Vortex thoroughly for at least 30 seconds.

  • This final working solution (IS-WS-3) is now ready to be added to samples. For instance, adding 50 µL of this 10 ng/mL solution to 450 µL of a plasma sample would result in a final IS concentration of 1 ng/mL in the spiked sample. The IS should be added at the earliest stage of sample preparation to account for variability throughout the entire process.[6]

Internal Standard Preparation Workflow

The following diagram illustrates the logical flow from receiving the neat material to its application in a bioanalytical sample.

G cluster_prep Solution Preparation cluster_app Application neat Felodipine-d8 Neat Material weigh Accurate Weighing (Analytical Balance) neat->weigh Equilibrate to RT stock Primary Stock Solution (e.g., 1 mg/mL in Methanol) weigh->stock Dissolve in Class A Volumetric intermediate Intermediate Dilutions (Serial Dilution) stock->intermediate Dilute working Final Working Solution (e.g., 10 ng/mL) intermediate->working Dilute spike Spiked Sample (Analyte + IS) working->spike Add fixed volume of IS early in process sample Biological Sample (e.g., Plasma, Serum) sample->spike Sample Extraction\n(e.g., LLE, SPE, PPT) Sample Extraction (e.g., LLE, SPE, PPT) spike->Sample Extraction\n(e.g., LLE, SPE, PPT) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction\n(e.g., LLE, SPE, PPT)->LC-MS/MS Analysis

Caption: Workflow for the preparation and application of Felodipine-d8 internal standard.

Verification, Storage, and Stability

  • Verification: The performance of a newly prepared working solution should be compared against the previous, validated batch. The peak area response should be within an acceptable tolerance (e.g., ±15%) to confirm concentration accuracy.

  • Storage: Primary stock solutions should be stored at -20°C or -80°C to ensure long-term stability. Working solutions, which are often aqueous-organic mixtures, should also be stored frozen if not for immediate use. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use vials.

  • Stability: The stability of felodipine, a dihydropyridine, can be affected by light.[16] Always store solutions in amber vials or protect them from light to prevent photodegradation. Long-term and freeze-thaw stability should be formally assessed as part of a full method validation according to regulatory guidelines.

Conclusion

The reliability of a quantitative bioanalytical method is fundamentally dependent on the quality of its reference standards. The meticulous preparation of the Felodipine-d8 internal standard is a non-negotiable prerequisite for achieving accurate and reproducible results in regulated bioanalysis. By following this detailed protocol and understanding the scientific rationale behind each step, researchers can establish a robust foundation for their analytical workflows, ensuring data integrity for critical drug development studies.

References

  • Dal-Pizzol, F., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. Retrieved February 10, 2026, from [Link]

  • Setti, A., et al. (2014). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. SciSpace. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Felodipine. Retrieved February 10, 2026, from [Link]

  • Li, W., et al. (2012). Quantitative determination of felodipine in human serum by LC-MS-MS method. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Patel, D. J., et al. (2018). analytical method development and validation of felodipine in bulk and tablet dosage form by using rp-hplc techniques. ResearchGate. Retrieved February 10, 2026, from [Link]

  • DailyMed. (n.d.). Felodipine Tablets USP. Retrieved February 10, 2026, from [Link]

  • Patre, N. G., & Patil, S. S. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR DETERMINATION OF FELODIPINE IN TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 10, 2026, from [Link]

  • Mason Technology. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved February 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Felodipine. PubChem. Retrieved February 10, 2026, from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved February 10, 2026, from [Link]

  • Sankar, D. G., et al. (2011). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Dolan, J. W. (2013, November 1). When Should an Internal Standard be Used? LCGC International. Retrieved February 10, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). felodipine. Retrieved February 10, 2026, from [Link]

  • Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Retrieved February 10, 2026, from [Link]

  • British Pharmacopoeia. (2014, February 28). Safety data sheet - Felodipine impurity standard. Retrieved February 10, 2026, from [Link]

  • De Nucci, G., et al. (2004). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. ScienceDirect. Retrieved February 10, 2026, from [Link]

  • AstraZeneca Australia. (2016, April 20). SAFETY DATA SHEET - PLENDIL ER. Retrieved February 10, 2026, from [Link]

Sources

Application

Optimized MRM Transitions for Felodipine-d8: A High-Sensitivity LC-MS/MS Protocol

Executive Summary This application note provides a validated, field-tested protocol for the quantification of Felodipine in biological matrices using Felodipine-d8 as the Internal Standard (IS). While many legacy methods...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a validated, field-tested protocol for the quantification of Felodipine in biological matrices using Felodipine-d8 as the Internal Standard (IS). While many legacy methods utilize Nimodipine or Dehydrofelodipine, Felodipine-d8 (Ethyl-d5, Methyl-d3) offers superior correction for matrix effects and ionization variability due to its structural identity and co-elution with the analyte.

This guide details the specific Multiple Reaction Monitoring (MRM) transitions required to isolate the d8-isotopologue, avoiding cross-talk with native Felodipine. It includes a self-validating method development workflow, optimized source parameters, and a troubleshooting matrix for high-throughput clinical or pharmacokinetic (PK) studies.

Compound Characterization & Mechanism

To optimize MS/MS parameters, one must understand the fragmentation physics of the molecule. Felodipine is a dihydropyridine calcium channel blocker.[] Under Electrospray Ionization (ESI+), it forms a protonated pseudo-molecular ion


.

Upon Collision Induced Dissociation (CID), dihydropyridines typically undergo aromatization of the pyridine ring, driven by the loss of the ester side chains.

Structural Logic of Felodipine-d8

Commercially available Felodipine-d8 (e.g., from BDG Synthesis, Cerilliant, TRC) is typically labeled at the ester alkyl groups to ensure metabolic stability and distinct mass shift.

CompoundLabeling PatternMolecular FormulaMonoisotopic Mass (

)
Precursor Ion

Native Felodipine None

383.07 Da384.1
Felodipine-d8 Ethyl-d5, Methyl-d3

391.12 Da392.2

Note: The presence of two Chlorine atoms (


 and 

) creates a distinct isotopic envelope. All transitions below utilize the

monoisotopic peak for maximum sensitivity.

Optimized MRM Parameters

The following transitions are derived from the specific loss of the deuterated ester groups.

Table 1: Source & Analyzer Parameters (Sciex Triple Quad / Waters Xevo)
ParameterOptimized SettingRationale
Ionization Mode ESI Positive (+)Dihydropyridines protonate readily on the secondary amine.
Capillary Voltage 3.0 – 3.5 kVBalanced to prevent in-source fragmentation while maximizing spray stability.
Source Temp 450°C – 550°CHigh temp required to desolvate the hydrophobic dihydropyridine ring.
Desolvation Gas 800 – 1000 L/hrEnsures complete droplet evaporation for plasma extracts.
Cone Voltage 25 – 35 VCritical: Too high causes in-source aromatization; too low reduces transmission.
Table 2: MRM Transition Table
AnalyteRolePrecursor (

)
Product (

)
Loss EntityCollision Energy (eV)Dwell (ms)
Felodipine Quantifier384.1 338.1 Ethanol (

)
18 - 2250
Felodipine Qualifier384.1352.1Methanol (

)
15 - 2050
Felodipine-d8 Quantifier 392.2 341.2 Ethanol-d5 (

)
18 - 22 50
Felodipine-d8 Qualifier392.2357.2Methanol-d3 (

)
15 - 2050

Critical Technical Note: The transition 392.2


 341.2  is the specific "fingerprint" of the d8-IS. It represents the loss of the fully deuterated ethyl group (

, mass 51). If you observe a transition at 392

338, your IS is likely impure or scrambling is occurring.

Experimental Workflow & Protocol

The following workflow is designed for human plasma but is adaptable to urine or tissue homogenates.

Visualization of Workflow

G Sample Plasma Sample (100 µL) IS_Add Add IS (Felodipine-d8) 10 ng/mL Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate:Hexane 80:20) IS_Add->Extract Vortex 5 min Centrifuge 10 min Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Supernatant Recon Reconstitute (Mobile Phase 80:20) Dry->Recon LC UPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 1: Validated bioanalytical workflow for Felodipine quantification.

Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for Felodipine due to its high logP (~3.8), ensuring cleaner baselines and lower limits of quantification (LLOQ).

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Felodipine-d8 working solution (e.g., 50 ng/mL in 50% MeOH). Vortex gently.

  • Extraction: Add 1.0 mL of extraction solvent: Diethyl Ether : Hexane (1:1 v/v) OR Ethyl Acetate : Hexane (80:20 v/v).

    • Why? Non-polar solvents minimize co-extraction of phospholipids which cause matrix suppression.

  • Agitation: Vortex for 5 minutes (multi-tube vortexer).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (Acetonitrile : 0.1% Formic Acid, 80:20). Vortex 1 min.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B (Re-equilibration)

  • Run Time: 5.0 minutes.

  • Retention Time: Felodipine and Felodipine-d8 should co-elute at approximately 2.4 - 2.6 min .

Method Validation & Troubleshooting

Self-Validating System Checks

To ensure trustworthiness (E-E-A-T), perform these checks before every batch:

  • Crosstalk Check: Inject a high concentration of Native Felodipine (ULOQ) without IS. Monitor the 392.2

    
     341.2 channel.
    
    • Acceptance: Signal must be < 5% of the LLOQ IS response. If high, check isotopic purity of the native standard or widen mass resolution.

  • Reverse Crosstalk: Inject IS only. Monitor 384.1

    
     338.1.
    
    • Acceptance: Signal must be < 20% of the LLOQ analyte response.

  • Deuterium Exchange: Incubate IS in plasma for 4 hours. If the signal for 392.2 drops and 391.2 rises, back-exchange is occurring (rare for alkyl-labeled d8, common for acidic protons).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Sensitivity (IS & Analyte) Ion SuppressionSwitch from PPT to LLE; check phospholipid elution.
Peak Tailing Secondary InteractionsAdd 2mM Ammonium Acetate to Mobile Phase A.
IS Signal Drift In-source FragmentationLower Cone Voltage/Declustering Potential.
Non-Linear Calibration Detector SaturationUse a less abundant product ion (Qual) for high concentrations or detune CE.

References

  • BenchChem. (2025). High-Throughput Quantification of Felodipine in Human Plasma by LC-MS/MS. Retrieved from

  • De Nucci, G., et al. (2005). "Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B, 814(2), 217-223. Retrieved from

  • BDG Synthesis. (n.d.). Felodipine-d8 Product Specification and Structure. Retrieved from

  • Cerilliant. (n.d.). Certified Reference Materials: Felodipine-d8.[2][3][4] Retrieved from

  • Surov, A. O., et al. (2012). "Crystallization and Polymorphism of Felodipine." Crystal Growth & Design, 12(8). (Structural confirmation). Retrieved from

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Felodipine Using Felodipine-d8 Internal Standard

Introduction Felodipine is a potent 1,4-dihydropyridine (DHP) calcium channel blocker used extensively in the management of hypertension and angina pectoris. Accurate quantification of Felodipine in biological matrices (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Felodipine is a potent 1,4-dihydropyridine (DHP) calcium channel blocker used extensively in the management of hypertension and angina pectoris. Accurate quantification of Felodipine in biological matrices (plasma, serum, urine) is critical for pharmacokinetic (PK) and bioequivalence studies. However, the analysis is complicated by two primary factors: extreme photosensitivity and significant matrix effects in electrospray ionization (ESI).

This guide details the application of Felodipine-d8 as a stable isotope-labeled internal standard (SIL-IS). The use of Felodipine-d8 compensates for variability in extraction recovery and ionization suppression/enhancement, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.

Why Felodipine-d8?
  • Co-elution: It co-elutes with the analyte, experiencing the exact same matrix suppression at the moment of ionization.

  • Structural Mimicry: It mirrors the physicochemical behavior of Felodipine during extraction, correcting for losses in Liquid-Liquid Extraction (LLE).

  • Mass Shift: The +8 Da mass shift (typically on the dichlorophenyl ring or alkyl chains) prevents cross-talk between the analyte and IS channels.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertyFelodipine (Native)Felodipine-d8 (IS)
Molecular Formula C₁₈H₁₉Cl₂NO₄C₁₈H₁₁D₈Cl₂NO₄
Molecular Weight 384.25 g/mol ~392.30 g/mol
LogP ~4.5 (Highly Lipophilic)~4.5
pKa Non-ionizable in physiological rangeSame
Solubility Methanol, Acetonitrile, AcetoneMethanol, Acetonitrile
Light Sensitivity Extreme (Oxidizes to pyridine analog)Extreme

Critical Handling: The Photostability Protocol

WARNING: Felodipine and Felodipine-d8 undergo rapid photodegradation (aromatization of the dihydropyridine ring) when exposed to UV or visible light. This is the #1 cause of assay failure.

Mandatory Precautions:

  • Amber Glassware: All stock solutions, working standards, and samples must be handled in amber glass vials.

  • Low-Light Lab: Perform extraction under monochromatic sodium light (yellow light) or dimmed LED conditions.

  • Aluminum Foil: Wrap all clear reservoirs, columns, and tubing in aluminum foil if amber options are unavailable.

Sample Preparation Protocols

Two protocols are provided: Liquid-Liquid Extraction (LLE) for maximum sensitivity and cleanliness, and Protein Precipitation (PPT) for high-throughput screening.

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended

Rationale: LLE provides cleaner extracts by removing phospholipids that cause matrix effects. The non-polar nature of Felodipine (LogP 4.5) makes it ideal for extraction into organic solvents like diethyl ether or hexane.

Reagents:

  • Extraction Solvent: Diethyl ether : n-Hexane (1:1 v/v) OR Methyl tert-butyl ether (MTBE).

  • Reconstitution Solvent: Mobile Phase A : Mobile Phase B (30:70).

Workflow Diagram:

LLE_Workflow Start Plasma Sample (200 µL) Spike Add 20 µL Felodipine-d8 IS (Working Conc: 100 ng/mL) Start->Spike Vortex1 Vortex Mix (30 sec) Spike->Vortex1 AddSolvent Add 3 mL Extraction Solvent (Diethyl ether : Hexane 1:1) Vortex1->AddSolvent Shake Reciprocating Shaker (10 min @ 100 rpm) AddSolvent->Shake Centrifuge Centrifuge (4000 x g, 10 min, 4°C) Shake->Centrifuge Transfer Flash Freeze Aqueous Layer Decant Organic Supernatant Centrifuge->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction workflow optimized for dihydropyridines.

Protocol B: Protein Precipitation (PPT)

Rationale: Faster but prone to higher matrix effects. Suitable for high-concentration samples (>1 ng/mL).

  • Aliquot: Transfer 50 µL plasma to a 1.5 mL amber microcentrifuge tube.

  • Spike: Add 10 µL Felodipine-d8 IS working solution.

  • Precipitate: Add 200 µL ice-cold Acetonitrile (1:4 ratio).

  • Vortex: High speed for 1 minute.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an amber HPLC vial.

  • Dilute: Dilute 1:1 with water (to match initial mobile phase strength) before injection.

LC-MS/MS Methodology

System: Triple Quadrupole MS coupled with UHPLC.[1] Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Chromatographic Conditions
  • Column: C18 Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 40% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 40% B

    • 5.0 min: Stop

Mass Spectrometry Parameters (MRM)

Note: Transitions may vary based on the specific deuteration pattern of your commercial standard. Always verify with the Certificate of Analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Felodipine 384.1 [M+H]⁺338.115 - 20100
Felodipine-d8 392.1 [M+H]⁺346.115 - 20100

Mechanism: The primary fragmentation involves the loss of the ester group (ethanol/methanol). The d8 label is typically located on the dichlorophenyl ring or the methyl groups, which are retained in the product ion, resulting in a corresponding mass shift.

Data Analysis & Validation

To ensure the method is self-validating, you must calculate Matrix Effect (ME) and Recovery (RE) using the post-extraction spike method (Matuszewski et al.).

Calculation Logic

Set A: Standards in neat solvent. Set B: Post-extraction spiked matrix (Extract blank matrix -> Add analyte). Set C: Pre-extraction spiked matrix (Add analyte to matrix -> Extract).

Formulas:

  • Matrix Effect (%):

    
    
    
    • Interpretation: <100% = Ion Suppression; >100% = Enhancement.[2][3][4] Felodipine-d8 should show a similar ME to Felodipine.

  • Extraction Recovery (%):

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: MF should be close to 1.0, indicating the d8-IS is perfectly compensating for the matrix effect.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity PhotodegradationPrepare fresh stock in amber glass; use yellow light.
High Backpressure Precipitation in columnEnsure PPT samples are diluted with water before injection.
Signal Drift ESI Source contaminationDivert flow to waste for the first 1 min and last 1 min of gradient.
Interference in Blank CarryoverUse a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3333, Felodipine. [Link]

  • Sreedevi, V., et al. (2011).[5] LC-MS Method Development and validation for the estimation of Felodipine in human plasma. International Journal of Pharma Sciences and Research. [Link][5]

Sources

Application

Application Note: High-Sensitivity Pharmacokinetic Profiling of Felodipine Using Felodipine-d8 Stable Isotope Dilution LC-MS/MS

Executive Summary & Strategic Rationale This application note details a rigorous protocol for the quantification of Felodipine in human plasma using Felodipine-d8 as the internal standard (IS). While Felodipine-d3 and d5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a rigorous protocol for the quantification of Felodipine in human plasma using Felodipine-d8 as the internal standard (IS). While Felodipine-d3 and d5 are commercially available, this protocol advocates for Felodipine-d8 to ensure superior bioanalytical reliability.

The "d8" Advantage: Overcoming the Chlorine Isotope Envelope

feldopine (


) contains two chlorine atoms. Chlorine naturally exists as 

(75.8%) and

(24.2%). This creates a wide isotopic envelope in the mass spectrum:
  • M+0 (384.1): 100% relative abundance

  • M+2 (386.1): ~64% relative abundance

  • M+4 (388.1): ~10% relative abundance[1]

Scientific Insight: Using a d3-labeled IS (Mass ~387) places the internal standard dangerously close to the significant M+2 and M+4 isotopes of the native analyte. This can lead to "cross-talk" (isotopic contribution) from high concentrations of the analyte into the IS channel, compromising linearity and accuracy. Felodipine-d8 (Mass ~392) shifts the IS signal +8 Da away, completely clearing the chlorine isotope envelope and ensuring a background-free signal.

Chemical & Physical Properties[1][2][3]

FeatureAnalyte: FelodipineInternal Standard: Felodipine-d8
CAS Registry 72509-76-31189926-36-2 (varies by label position)
Formula


Monoisotopic Mass 383.07 Da~391.12 Da
LogP 4.8 (Highly Lipophilic)4.8
pKa ~5.0 (Weak base)~5.0
Solubility Soluble in EtOH, DCM; Insoluble in waterSame
Light Sensitivity EXTREME (Degrades to pyridine analog)EXTREME

Experimental Protocol

Safety & Environmental Control (CRITICAL)
  • Yellow Light Rule: Felodipine undergoes rapid photo-oxidation to dehydrofelodipine under UV/visible light. All sample preparation must occur under monochromatic yellow light (sodium vapor or filtered LED).

  • Glassware: Use amber borosilicate glass for all stock solutions.

  • Adsorption Warning: Due to high LogP, Felodipine sticks to plastics. Do not use polypropylene tubes for storage of aqueous-diluted standards. Use silanized glass or low-binding plates.

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve Felodipine and Felodipine-d8 separately in Methanol. Store at -20°C.

  • Working IS Solution (50 ng/mL): Dilute Felodipine-d8 stock in 50:50 Methanol:Water.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize sensitivity (LOQ < 0.05 ng/mL).

  • Aliquot: Transfer 200 µL of plasma into a 2 mL amber glass tube.

  • Spike: Add 20 µL of Felodipine-d8 Working Solution. Vortex gently (5 sec).

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 5.0) to stabilize the molecule.

  • Extract: Add 1.5 mL of extraction solvent (n-Hexane : Ethyl Acetate, 80:20 v/v ).

    • Why this mix? Hexane targets the lipophilic drug; Ethyl Acetate improves recovery of the slightly more polar metabolites if simultaneous profiling is needed.

  • Agitate: Shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (60% A : 40% B).

  • Inject: Transfer to autosampler vials (amber). Inject 10 µL.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 3.0 min: 40% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 40% B

    • 4.1 - 5.0 min: 40% B (Re-equilibration)

Mass Spectrometry Parameters (ESI Positive):

ParameterSettingRationale
Ionization ESI (+)Basic nitrogen allows protonation

.
Source Temp 500°CEnsure efficient desolvation of organic mobile phase.
Felodipine Transition 384.1

338.1
Loss of ethanol (

, 46 Da) from ester.
Felodipine-d8 Transition 392.2

341.2
*
Note: Transition depends on label position. If ethyl group is deuterated (

), loss is 51 Da. Optimize by infusion.
Dwell Time 50 msSufficient points across the peak (aim for 15-20 points).

Visualizing the Workflow

Diagram 1: Analytical Workflow for Felodipine PK

BioanalysisWorkflow Sample Patient Plasma (200 µL) IS_Spike Spike Internal Standard (Felodipine-d8) Sample->IS_Spike Precision Pipetting Buffer Buffer Addition (NH4OAc, pH 5.0) IS_Spike->Buffer LLE Liquid-Liquid Extraction (Hexane:EtOAc 80:20) Buffer->LLE Partitioning Centrifuge Phase Separation (Centrifuge 4000g) LLE->Centrifuge Dry N2 Evaporation (40°C) Centrifuge->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data PK Profile Generation LCMS->Data Ratio (Analyte/IS)

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery and matrix cleanup.

Pharmacokinetic Application & Metabolic Pathway[4]

Felodipine is a high-clearance drug with extensive first-pass metabolism (Bioavailability ~15%).[2][3][4] The primary metabolic route is oxidation via CYP3A4.[2][4]

Diagram 2: Metabolic Pathway & PK Implications

MetabolicPathway Felodipine Felodipine (Active Drug) CYP3A4 CYP3A4 Enzyme (Liver/Gut Wall) Felodipine->CYP3A4 High First-Pass Dehydro Dehydrofelodipine (Inactive Metabolite) CYP3A4->Dehydro Oxidation (-2H) Elimination Renal/Fecal Excretion Dehydro->Elimination Inhibitors CYP3A4 Inhibitors (e.g., Grapefruit Juice) Inhibitors->CYP3A4 Blocks Metabolism (Increases Felodipine AUC)

Caption: CYP3A4-mediated metabolism of Felodipine.[2][4] Inhibition of this pathway significantly alters PK parameters.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation M10), the following tests are mandatory:

  • Selectivity: Analyze 6 lots of blank plasma. Ensure no interference at the retention time of Felodipine or Felodipine-d8.

    • Success Criteria: Interference < 20% of LLOQ area.

  • Matrix Effect (ME): Compare the peak area of post-extraction spiked samples vs. neat solution standards.

    • Calculation:

      
      
      
    • Role of d8: The IS-normalized matrix factor should be close to 1.0, proving d8 compensates for ionization suppression/enhancement.

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ).

    • Requirement: Signal must be < 20% of LLOQ.

  • Stability:

    • Freeze-Thaw: 3 cycles at -80°C to Room Temp.

    • Benchtop: 4 hours at Room Temp (under yellow light).

    • Processed Sample: 24 hours in autosampler (at 10°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in IS Channel Isotopic overlap or impure ISSwitch from d3 to d8 IS; Check IS purity certificate.
Low Recovery Incorrect pH during extractionEnsure Buffer is pH 5.0. Felodipine is neutral/weak base; extreme pH affects partitioning.
Degradation Peaks Light exposureVerify "Yellow Light" protocols. Check for Dehydrofelodipine peak (M-2 mass).
Retention Time Drift Column temperature fluctuationUse a column oven set to 40°C.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link]

  • Bäumer, T., et al. (1999). "Determination of felodipine and its metabolites in plasma using LC-MS/MS." Journal of Chromatography B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Felodipine-d8 Stability and Light Exposure

Welcome to the technical support guide for Felodipine-d8. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Felodipine-d8. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on preventing the photodegradation of Felodipine-d8. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of Felodipine-d8.

Q1: Why is Felodipine-d8 sensitive to light?

Felodipine-d8, like its non-deuterated counterpart, belongs to the 1,4-dihydropyridine (DHP) class of compounds.[1][2] The core of its structure, the dihydropyridine ring, is inherently photosensitive. When exposed to light, particularly UV-A and visible wavelengths, the ring can undergo oxidation.[3][4] This process, known as aromatization, converts the dihydropyridine ring into a more stable pyridine ring, which fundamentally alters the molecule's structure and properties.[1][3]

Q2: What exactly happens to Felodipine-d8 when it's exposed to light?

The primary degradation pathway is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[1][5] This transformation results in a complete loss of the molecule's intended pharmacological activity, which is critical when it is used as a reference standard.[3] In some conditions, particularly in aqueous suspensions, a second photoproduct, a felodipine dimer, can also be formed.[5] The formation of these degradants can also generate reactive oxygen species (ROS), which may further interact with other components in your sample matrix.[1]

Q3: How can I tell if my Felodipine-d8 solution has degraded?

Visible changes, such as a color shift, are not reliable indicators of degradation. The most definitive sign is a change in its UV absorbance spectrum. Felodipine has a characteristic maximum absorption around 361 nm due to the dihydropyridine moiety.[5] Upon degradation to the pyridine derivative, this peak disappears.[5] The most accurate way to assess degradation is through chromatography (HPLC or UPLC), where you will observe a decrease in the peak area of the parent Felodipine-d8 and the appearance of new peaks corresponding to its degradation products.[5][6]

Q4: What are the consequences of using degraded Felodipine-d8 in my experiments?

Using degraded Felodipine-d8, especially as an internal standard for quantitative analysis, will lead to significant errors. Since the concentration of the active compound is lower than stated, it will cause an overestimation of the analyte you are measuring. The presence of degradation products can also introduce interfering peaks in your chromatogram, complicating data analysis and potentially leading to misidentification of other compounds.[6]

Q5: What are the official storage recommendations for Felodipine-d8?

Standard guidelines for felodipine, which should be strictly applied to Felodipine-d8, recommend storing the compound in a tightly closed container at room temperature, protected from heat, moisture, and direct light.[7][8][9] For solutions, the use of amber glass or other light-blocking containers is mandatory.[1]

Troubleshooting Guide

This section provides solutions for specific issues you might encounter during your experiments.

Issue: The peak area for my Felodipine-d8 internal standard is decreasing or is inconsistent across an analytical run.

  • Potential Cause 1: Ambient Light Exposure. Standard laboratory lighting can be sufficient to cause gradual degradation of Felodipine-d8 in solution, especially if left on a benchtop or in an autosampler for an extended period.

    • Solution: Use amber glass autosampler vials or vials wrapped in aluminum foil. If your autosampler has a cooling function, use it to slow down potential degradation kinetics. Prepare fresh working solutions more frequently and minimize the time they are exposed to light before injection.

  • Potential Cause 2: Inappropriate Solvent. The solvent system can influence the rate of photodegradation. Polar solvents may affect the stability of the intermediates formed during the degradation process.[10]

    • Solution: While Felodipine-d8 requires organic solvents for dissolution, ensure your chosen solvent is high-purity and degassed. When preparing aqueous dilutions, do so immediately before use and keep them protected from light.

Issue: I see extra, unidentified peaks in my chromatogram near my Felodipine-d8 peak.

  • Potential Cause: Photodegradation Products. These extra peaks are very likely the pyridine derivative or other photoproducts of Felodipine-d8.[1][5]

    • Solution: To confirm, perform a forced degradation study as outlined in the protocol below. Expose a sample of your Felodipine-d8 solution to intense light and analyze it. If the retention times of the new peaks in your experimental sample match those in the forced degradation sample, you have confirmed the issue. The immediate remedy is to discard the compromised solution and prepare a fresh one, adhering strictly to light-protection protocols.

Technical Deep Dive: The Photodegradation Pathway

The photosensitivity of Felodipine-d8 is rooted in the chemistry of its 1,4-dihydropyridine ring. The primary mechanism of degradation is photo-oxidation. Upon absorbing photons, the molecule is elevated to an excited state, making it susceptible to oxidation. The process results in the aromatization of the central ring, yielding a stable pyridine derivative. This structural change is irreversible and eliminates the molecule's key chemical features.

G cluster_0 Felodipine-d8 (Dihydropyridine Form) cluster_1 Light Exposure (UV/Visible) cluster_2 Degradation Products Felodipine Felodipine-d8 (Active Form) Light Photon Absorption (hν) Felodipine->Light Pyridine Pyridine Derivative (Inactive) Light->Pyridine Oxidation (Aromatization) Dimer Felodipine Dimer (Inactive, esp. in aqueous media) Light->Dimer Dimerization G cluster_0 A 1. Prepare Felodipine-d8 Solution (e.g., 10 µg/mL in Methanol) B 2. Aliquot into 3 Vials A->B C1 Control Sample (Wrap in foil, store in dark) B->C1 C2 Test Sample 1 (Clear vial, expose to ambient lab light) B->C2 C3 Test Sample 2 (Clear vial, expose to direct sunlight/UV lamp) B->C3 D 3. Expose for a Defined Period (e.g., 4, 8, or 24 hours) C1->D C2->D C3->D E 4. Analyze All Samples by HPLC/UPLC D->E F 5. Compare Results E->F G Degradation Confirmed if: - Test sample peak area < Control - New peaks appear in Test sample F->G

Caption: Workflow for a simple photostability stress test.

Methodology:

  • Preparation: Prepare a working solution of Felodipine-d8 (e.g., 10 µg/mL) in your typical solvent.

  • Aliquoting: Transfer the solution into three separate, identical transparent glass vials.

  • Sample Conditions:

    • Control Sample: Tightly wrap one vial in aluminum foil to completely block light. Store it alongside the test samples.

    • Test Sample: Place the other two vials in a location where you want to test stability (e.g., on the lab bench under normal lighting, or for accelerated testing, near a window with direct sunlight).

  • Exposure: Leave the samples for a set period (e.g., 24 hours).

  • Analysis: After the exposure period, analyze all three samples using a validated HPLC or UPLC method.

  • Evaluation: Compare the chromatograms. A significant decrease (>5-10%) in the Felodipine-d8 peak area in the test sample compared to the control, along with the appearance of new peaks, confirms photosensitivity under those conditions.

Data Summary: Photoprotective Strategies

Studies on various dihydropyridine drugs have demonstrated the effectiveness of different protective measures for solutions.

Protective MeasureCompoundEfficacyReference
Amber Glass Vial DHP SolutionsHigh[1]
Opaque Polymer Container DHP SolutionsHigh[1]
Transparent Blue PET Felodipine SolutionHigh (Complete stabilization for 6 hrs under stress)[1]
Clear Glass Vial DHP SolutionsNone[1]

This table clearly shows that appropriate packaging is a highly effective and simple method for preventing photodegradation. [1]

References
  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.

  • Vadlamudi, M. K., & Dhanaraj, S. (2014). Forced degradation studies of Felodipine. ResearchGate.

  • Ioele, G., et al. (2016). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate.

  • Babu, M. A., et al. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica, 36(2).

  • Ioele, G., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA.

  • Cardoza, R. M., & Amin, P. D. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711-8.

  • Kawabata, K., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Semantic Scholar.

  • Kawabata, K., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Molecules, 28(4), 1904.

  • Mayo Clinic. (n.d.). Felodipine (Oral Route). Mayo Clinic.

  • Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. (2013). ResearchGate.

  • Ioele, G., et al. (2018). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. ResearchGate.

  • WebMD. (2024). Felodipine (Plendil) - Uses, Side Effects, and More. WebMD.

  • Lareb. (2007). Amlodipine and photosensitivity. Netherlands Pharmacovigilance Centre Lareb.

  • Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. (2016). Chemical Communications (RSC Publishing).

  • U.S. Food and Drug Administration. (n.d.). PLENDIL EXTENDED-RELEASE TABLETS. accessdata.fda.gov.

  • Drugs.com. (2023). Felodipine Dosage Guide + Max Dose, Adjustments. Drugs.com.

  • Wojas-Pelc, A., & Sułkowska, A. (2019). Photosensitivity reactions in the elderly population: questionnaire-based survey and literature review. Clinical Interventions in Aging, 14, 1619–1626.

  • Drugs.com. (n.d.). Felodipine ER Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.

  • Kawabata, K., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. MDPI.

  • Photodegradation of nimodipine and felodipine in microheterogeneous systems. (2012). ResearchGate.

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects with Felodipine-d8

Topic: Optimization of LC-MS/MS Bioanalysis for Felodipine using Stable Isotope Labeled Internal Standards (SIL-IS). Document ID: TS-FEL-D8-001 Last Updated: 2025-06-15 Audience: Bioanalytical Scientists, Method Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of LC-MS/MS Bioanalysis for Felodipine using Stable Isotope Labeled Internal Standards (SIL-IS). Document ID: TS-FEL-D8-001 Last Updated: 2025-06-15 Audience: Bioanalytical Scientists, Method Development Leads.

Core Directive: The "Navigator" Principle

In LC-MS/MS quantification of Felodipine (a lipophilic calcium channel blocker), the biological matrix—typically plasma or serum—introduces phospholipids that compete for ionization. This results in Matrix Effects (ME) , specifically ion suppression.

Felodipine-d8 serves as your "Navigator." It is chemically identical to the analyte but mass-shifted. Theoretically, it experiences the exact same suppression as the analyte, allowing the peak area ratio to remain accurate even when raw signal intensity drops.

However, this system fails if:

  • The Navigator and Analyte do not elute at the exact same time (Deuterium Isotope Effect).

  • The Navigator contributes signal to the Analyte channel (Cross-talk).

  • The Matrix Effect is so severe that the signal drops below the limit of detection (LOD).

This guide provides the protocols to prevent these failures.

Experimental Design & Setup

Q: Which extraction method is mandatory for Felodipine?

Recommendation: Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . Avoid: Protein Precipitation (PPT).

  • Scientific Rationale: Felodipine is highly lipophilic (LogP ~4.5). Simple Protein Precipitation (using Acetonitrile/Methanol) removes proteins but leaves high concentrations of glycerophosphocholines (phospholipids) in the supernatant. These phospholipids elute late in the chromatogram, often causing "drift" or suppression in subsequent injections.

  • LLE Protocol: Use non-polar solvents (e.g., Diethyl ether:Hexane 80:20 or Toluene) to extract Felodipine while leaving polar phospholipids behind in the aqueous phase.

Q: How do I prepare the Felodipine-d8 Internal Standard (IS) solution?

Protocol:

  • Stock: Dissolve Felodipine-d8 in DMSO or Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute to a concentration that yields a signal intensity similar to the mid-range of your calibration curve (e.g., 5–10 ng/mL).

  • Equilibration: When spiking IS into samples, ensure adequate mixing time (minimum 10 minutes) before extraction to allow the IS to bind to plasma proteins (albumin) similarly to the native analyte.

Assessing Matrix Effects (The Matuszewski Method)

To validate that your Felodipine-d8 is working, you must calculate the IS-Normalized Matrix Factor .

Visual Workflow: Matrix Factor Assessment

The following diagram illustrates the three standard sets required by FDA/EMA guidelines to calculate Matrix Factor (MF) and Recovery (RE).

MatrixEffectWorkflow cluster_inputs Experimental Sets cluster_calcs Calculations SetA SET A: Neat Standards (Analyte in Mobile Phase) AbsME Absolute Matrix Effect (B / A) * 100 SetA->AbsME Denominator SetB SET B: Post-Extraction Spike (Blank Matrix Extracted -> Analyte Added) SetB->AbsME Numerator Rec Extraction Recovery (C / B) * 100 SetB->Rec Denominator SetC SET C: Pre-Extraction Spike (Analyte Added to Matrix -> Extracted) SetC->Rec Numerator ISNorm IS-Normalized Matrix Factor (MF_analyte / MF_IS) AbsME->ISNorm Input for both Analyte & IS

Figure 1: Workflow for differentiating Extraction Recovery from Matrix Effects. Set B represents the ionization environment of the matrix without extraction losses.

Data Analysis Table

Perform the experiment with 6 different lots of blank plasma (including lipemic/hemolyzed if possible).

ParameterFormulaAcceptance Criteria (FDA/EMA)
Matrix Factor (MF) Area (Set B) / Area (Set A)N/A (Informational)
IS-Normalized MF MF (Felodipine) / MF (Felodipine-d8)CV < 15% across 6 lots
Recovery Area (Set C) / Area (Set B)Consistent (not necessarily 100%)

Troubleshooting Guide

Issue 1: Retention Time Shift (The Deuterium Effect)

Symptom: Felodipine-d8 elutes slightly earlier (e.g., 0.05 - 0.1 min) than native Felodipine. Root Cause: Deuterium is slightly less lipophilic than Hydrogen. On high-efficiency C18 columns, this causes a separation. If a matrix suppression zone (e.g., a phospholipid peak) occurs exactly in that gap, the IS will not experience the same suppression as the analyte. Solution:

  • Check Resolution: If the shift is >0.05 min, the "Navigator" is flying blind.

  • Modify Gradient: Shallow the gradient slope around the elution time to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

  • Switch IS: If the shift persists, consider Felodipine-13C , which has no chromatographic isotope effect (though it is significantly more expensive).

Issue 2: "Cross-Talk" (Signal in Blank Samples)

Symptom: You see a peak for Felodipine in a sample that only contains Felodipine-d8. Root Cause:

  • Isotopic Impurity: The d8 standard contains traces of d0 (native).

  • Mass Resolution: The mass spectrometer isolation window is too wide. Solution:

  • Verify Purity: Ensure the d8 standard has <0.5% unlabeled contribution.

  • Adjust MRM: Felodipine has a chlorine cluster. Ensure you are monitoring the correct transition.

    • Felodipine:[1][2][3][4] m/z 384.1 → 338.1

    • Felodipine-d8: m/z 392.1 → 346.1 (Ensure the +8 shift is maintained in the fragment).

Issue 3: High IS Variability (>15% CV)

Symptom: The IS peak area fluctuates wildly between patient samples. Root Cause: The absolute matrix effect is too strong. Even if the IS corrects the ratio, severe suppression (e.g., <10% signal remaining) destroys precision (Shot Noise). Solution:

  • Dilution: Dilute the extract 1:5 or 1:10 with mobile phase. This dilutes the matrix interferents, often restoring ionization efficiency.

  • Switch Extraction: If using PPT, switch to LLE immediately.

References

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011/2022). Guideline on bioanalytical method validation (ICH M10). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley. (Discusses Deuterium Isotope Effects).
  • PubChem. (n.d.). Felodipine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Felodipine-d8 Recovery in Liquid-Liquid Extraction

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of felodipine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of felodipine and its deuterated internal standard, felodipine-d8, during liquid-liquid extraction (LLE). Here, we will explore the causality behind common experimental issues and provide robust, field-proven troubleshooting protocols to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My felodipine-d8 recovery is consistently low (<50%). What are the primary factors I should investigate?

Low recovery is a multifaceted issue often stemming from a mismatch between the physicochemical properties of your analyte and the extraction conditions.[1][2] For a weakly basic and lipophilic compound like felodipine, the following are critical starting points for your investigation:

  • Incorrect pH of the Aqueous Sample: The ionization state of felodipine is paramount for its partitioning behavior.[3][4] To ensure it is in its neutral, more organo-soluble form, the pH of the aqueous sample must be adjusted.

  • Suboptimal Organic Solvent Selection: The choice of extraction solvent is dictated by the polarity of the analyte.[3][5] A solvent that does not adequately match the hydrophobicity of felodipine will result in poor partitioning.

  • Insufficient Phase Mixing or Time: The extraction process is an equilibrium-driven phenomenon. Inadequate agitation or extraction time will prevent the analyte from efficiently partitioning into the organic phase.[5]

  • Analyte Adsorption: Felodipine, being a hydrophobic molecule, can adsorb to container surfaces, especially plastics like polypropylene, leading to significant losses before analysis.[6][7]

Q2: How do I determine the optimal pH for extracting felodipine-d8?

To maximize the extraction of a weakly basic compound like felodipine into an organic solvent, you need to suppress its ionization. The key is to adjust the pH of the aqueous sample to be at least 2 pH units above the analyte's pKa.[3][8]

Felodipine has a reported pKa of approximately 5.07.[9][10] Therefore, to ensure it is predominantly in its neutral form, the sample pH should be adjusted to ≥ 7.07. A common practice is to aim for a pH between 8 and 9 to ensure complete neutralization without risking degradation of the analyte.[5]

Experimental Protocol: pH Optimization

  • Prepare replicate samples of your biological matrix (e.g., plasma) spiked with a known concentration of felodipine-d8.

  • Adjust the pH of individual samples to a range of values (e.g., 6.0, 7.0, 8.0, 9.0, 10.0) using a suitable buffer or a dilute base like ammonium hydroxide.

  • Perform the liquid-liquid extraction using your selected organic solvent.

  • Evaporate the organic layer, reconstitute the residue, and analyze by LC-MS/MS.

  • Plot the recovery of felodipine-d8 against the pH of the aqueous sample to identify the optimal pH that yields the highest recovery.

Q3: I'm observing a persistent emulsion layer during extraction. How can I break it and prevent it from forming?

Emulsion formation is a common problem in LLE, especially with biological matrices rich in lipids and proteins which can act as surfactants.[11] This emulsion layer can trap your analyte, leading to low and variable recovery.[11]

Troubleshooting Emulsions:

Method Description Advantages Considerations
Centrifugation The most reliable method. The increased gravitational force will break the emulsion and compact the precipitate.[12][13]Highly effective.Requires access to a centrifuge.
"Salting Out" Add a small amount of a salt like sodium chloride (NaCl) or sodium sulfate (Na2SO4) to the mixture.[14][15] This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[15]Simple and often effective.May alter the partitioning of some analytes.
Gentle Mixing Instead of vigorous shaking, gently rock or swirl the sample. This reduces the energy input that can lead to emulsion formation.[11]Proactive prevention.May require longer extraction times to reach equilibrium.
Solvent Addition Adding a small volume of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[11][15]Can be effective for stubborn emulsions.May impact the selectivity of the extraction.
Filtration Passing the mixture through a glass wool plug or phase separation filter paper can help separate the layers.[11][13]Useful for small volumes.Can be cumbersome for large sample batches.

Pro-Tip: The easiest way to deal with emulsions is to prevent their formation in the first place by opting for gentler mixing techniques.[11]

Q4: Which organic solvent is best for felodipine-d8 extraction, and what is the optimal solvent-to-sample ratio?

Felodipine is a lipophilic, or hydrophobic, compound with a LogP of approximately 3.86.[16] This indicates a strong preference for non-polar environments. Therefore, water-immiscible organic solvents are suitable for its extraction.

Commonly Used Solvents for Felodipine Extraction:

Solvent Polarity Index Properties & Considerations
Methyl tert-butyl ether (MTBE) 2.5Excellent choice due to its low water solubility, good extraction efficiency for hydrophobic compounds, and high volatility, which aids in the evaporation step.[11]
Ethyl Acetate 4.4A good all-around solvent, but it has a higher water solubility than MTBE, which can sometimes lead to lower recovery if not used carefully.[11]
Dichloromethane (DCM) 3.1Effective for extraction, but its higher density means it will form the bottom layer, which can be less convenient for manual extractions. It is also a halogenated solvent, which may be a disposal concern.[17]
Hexane 0.1While very non-polar, it may be too non-polar to efficiently extract felodipine on its own. Often used in combination with a more polar solvent.

For optimal recovery, a solvent-to-sample volume ratio of at least 7:1 is often recommended to drive the partitioning equilibrium towards the organic phase.[3][5]

Q5: Could my choice of labware be affecting my felodipine-d8 recovery?

Absolutely. The phenomenon of non-specific binding (NSB) or adsorption to container surfaces is a well-documented source of analyte loss, particularly for hydrophobic compounds like felodipine.[6][7]

  • Glass vs. Polypropylene: Basic compounds can ionically adsorb to the silanol groups on glass surfaces.[6] Both glass and polypropylene containers can lead to hydrophobic adsorption.[6]

  • Mitigation Strategies:

    • Silanized Glassware: Using silanized glass vials can reduce the number of active sites for ionic adsorption.

    • Low-Binding Microplates/Tubes: Commercially available labware with modified surfaces can significantly reduce hydrophobic adsorption.[18]

    • Solvent Rinsing: Rinsing the container with the organic extraction solvent can help recover adsorbed analyte.

    • Addition of Organic Solvent to Sample: Adding a small percentage of an organic solvent like acetonitrile or methanol to your sample can help keep the analyte in solution and reduce its tendency to adsorb to surfaces.[6]

Visualizing the LLE Workflow and Troubleshooting

Diagram 1: The Core Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Felodipine-d8 (IS) Sample->Spike pH_Adjust 3. Adjust pH to >7.5 Spike->pH_Adjust Add_Solvent 4. Add Organic Solvent (e.g., MTBE) pH_Adjust->Add_Solvent Mix 5. Vortex/Mix Add_Solvent->Mix Centrifuge 6. Centrifuge Mix->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Inject 10. LC-MS/MS Analysis Reconstitute->Inject

A stepwise representation of a typical LLE protocol for felodipine-d8.

Diagram 2: Troubleshooting Low Recovery

Troubleshooting_Low_Recovery Start Low Felodipine-d8 Recovery Observed Check_pH Is sample pH >2 units above pKa (5.07)? Start->Check_pH Check_Solvent Is the solvent appropriate? (e.g., MTBE, Ethyl Acetate) Check_pH->Check_Solvent Yes Adjust_pH ACTION: Adjust pH to 8-9 Check_pH->Adjust_pH No Check_Emulsion Is an emulsion present? Check_Solvent->Check_Emulsion Yes Change_Solvent ACTION: Test alternative solvents or increase solvent:sample ratio Check_Solvent->Change_Solvent No Check_Adsorption Have you considered non-specific binding? Check_Emulsion->Check_Adsorption No Break_Emulsion ACTION: Centrifuge, add salt, or use gentler mixing Check_Emulsion->Break_Emulsion Yes Change_Labware ACTION: Use low-binding tubes or silanized glassware Check_Adsorption->Change_Labware Yes Success Recovery Improved Check_Adsorption->Success No Adjust_pH->Check_pH Change_Solvent->Check_Solvent Break_Emulsion->Success Change_Labware->Success

A logical decision tree for troubleshooting low recovery issues.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Determination of pK(a) of felodipine using UV-Visible spectroscopy. PubMed. Available at: [Link]

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. ResearchGate. Available at: [Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. Available at: [Link]

  • Optimization and continuous flow synthesis of felodipine. Arkivoc. Available at: [Link]

  • The Horror of Sample Adsorption to Containers (Part 1). Shimadzu. Available at: [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • How to prevent losses of protein by adsorption to glass and plastic. PubMed. Available at: [Link]

  • Felodipine sustained-release tablet and preparation method thereof. Google Patents.
  • FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. ResearchGate. Available at: [Link]

  • FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Waters. Available at: [Link]

  • justification of lower recovery. Chromatography Forum. Available at: [Link]

  • UV-spectrum of felodipine in different pH. ResearchGate. Available at: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction. Available at: [Link]

  • An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol. PMC. Available at: [Link]

  • Why is pH adjustment important for sample prep methods? Biotage. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Micellar liquid chromatographic determination of felodipine in tablets and human plasma with fluorescence detection. ResearchGate. Available at: [Link]

  • FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. Impressions@MAHE. Available at: [Link]

  • Manufacturing process for felodipine. Google Patents.
  • Felodipine. PubChem. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Available at: [Link]

  • Felodipine. Wikipedia. Available at: [Link]

  • How can I prevent non-specific adsorption of my analyte to my reverse-phase column? Waters. Available at: [Link]

  • Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. ResearchGate. Available at: [Link]

  • Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. Available at: [Link]

  • Assay for Characterizing Adsorption‐Properties of Surfaces (APS). PMC. Available at: [Link]

  • European Bioanalysis Forum: recommendation for dealing with internal standard variability. PubMed. Available at: [Link]

  • Optimization of the Preformulation and Formulation Parameters in the Development of New Extended-Release Tablets Containing Felodipine. MDPI. Available at: [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PubMed. Available at: [Link]

  • Alternative solvent-free preparation methods for felodipine surface solid dispersions. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Bioanalytical Applications

Topic: Addressing Felodipine-d8 Isotopic Interference in LC-MS/MS Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 10, 2026[1] Executive Summary Welcome to the Bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Felodipine-d8 Isotopic Interference in LC-MS/MS

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 10, 2026[1]

Executive Summary

Welcome to the Bioanalytical Support Hub. You are likely here because your Felodipine assay is failing acceptance criteria due to "ghost peaks" in your blanks or inconsistent Internal Standard (IS) response.

As senior scientists, we know that Felodipine (


)  presents a unique challenge due to its dichloro-substitution .[1] The natural isotopic abundance of Chlorine (

and

) creates a wide mass envelope that can overlap with deuterated internal standards if the mass shift (Δm) is insufficient or if the IS purity is compromised.

This guide moves beyond basic troubleshooting to address the isotopic physics and fragmentation chemistry causing your interference.

Module 1: The Diagnosis (Is it Me or the Molecule?)

Before optimizing chromatography, you must isolate the source of the interference. Use this logic flow to categorize your problem.

Diagnostic Workflow

DiagnosisFlow Start START: Run 'Check-Board' Sequence Q1 Peak in Double Blank (No Analyte, No IS)? Start->Q1 Res1 Contamination / Carryover (Injector/Column) Q1->Res1 Yes Q2 Peak in 'Zero' Sample (Matrix + IS only) at Analyte Mass? Q1->Q2 No Res2 IS Impurity (d0 contribution) See Module 2 Q2->Res2 Yes Q3 Peak in ULOQ Sample (High Analyte) at IS Mass? Q2->Q3 No Res3 Isotopic Cross-talk (M+8 overlap) See Module 3 Q3->Res3 Yes Pass System Clean Proceed to Validation Q3->Pass No

Caption: Diagnostic logic tree for isolating the source of LC-MS/MS interference. "Zero" samples contain IS but no analyte; "ULOQ" samples contain high analyte but no IS.

Module 2: The "d0" Impurity (IS Interfering with Analyte)

Symptom: You see a peak for Felodipine in your "Zero" samples (Matrix + IS), causing you to fail the FDA/EMA requirement (Interference


 20% of LLOQ).

The Science: Commercial Felodipine-d8 is synthesized by deuterating the ethyl/methyl ester groups or the phenyl ring. No synthesis is 100% efficient.[1] A "d8" standard is actually a distribution of d8, d7, d6... and crucially, d0 (unlabeled) .

If your IS concentration is high (e.g., 500 ng/mL) to stabilize the signal, even a 0.1% impurity of d0 results in 0.5 ng/mL of "fake" analyte. If your LLOQ is 0.1 ng/mL, you have already failed (500% interference).[1]

Corrective Protocol:

  • Titrate the IS: Perform an "IS Signal-to-Noise" experiment.

    • Prepare IS at 100%, 50%, 20%, and 10% of your current working concentration.

    • Analyze these against an LLOQ sample (without IS).

    • Goal: Find the lowest IS concentration that maintains precision (%CV < 5%) without contributing signal to the analyte channel.

  • Switch Vendors: If the d0 content is intrinsic to the lot, no method change will fix it. Request a Certificate of Analysis (CoA) specifically showing the isotopic distribution.

Module 3: The Chlorine Isotope Effect (Analyte Interfering with IS)

Symptom: At high concentrations (ULOQ), the Analyte signal "bleeds" into the IS channel (Felodipine-d8), causing the IS area to artificially increase. This causes non-linearity at the high end of the curve.[2]

The Science: Felodipine contains two Chlorine atoms.[3][4][5] This creates a distinct isotope pattern.[1]

  • 
     (M):  100% relative abundance (Base peak).[1]
    
  • 
     (M+2):  ~64% abundance.[1]
    
  • 
     (M+4):  ~10% abundance.[1]
    

While d8 (+8 Da) seems far away, we must account for the carbon envelope (


).[1]
  • Felodipine (

    
    ) has a natural isotopic tail.[1]
    
  • The combination of

    
     isotopes and 
    
    
    
    isotopes creates a "mass smear" that can reach M+6 or M+7.[1] If your MS resolution is low (Unit resolution on a Triple Quad), the tail of the Analyte can overlap with the start of the IS (d8).

Quantitative Comparison:

SpeciesMass Transition (approx)Primary Risk
Felodipine (Analyte) 384.1 ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

338.1
N/A
Felodipine-d8 (IS) 392.2

346.2
Impurity: d0 in IS creates false Analyte signal.[1]
Dehydrofelodipine 382.1 ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

336.1
Metabolite: Mass is -2 Da.[1] Can interfere if method is not selective.

Corrective Protocol:

  • Narrow the Quadrupole Window: Change Q1 resolution from "Unit" (0.7 Da) to "High" or "0.5 Da". This physically cuts off the isotopic tail of the analyte.[2]

  • Verify Fragmentation Stability: Ensure your d8 label is located on a part of the molecule retained in the product ion.

    • Felodipine Transition: 384 ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       338 (Loss of 
      
      
      
      or similar ester fragment).[1]
    • Risk:[2][6] If the deuterium is on the ester group that is lost, your IS product ion will be identical to the Analyte product ion, destroying selectivity. Always use ring-labeled d8 if possible.

Module 4: Regulatory Compliance (FDA/EMA M10)

When validating your solution, you must adhere to the ICH M10 Bioanalytical Method Validation guidelines.

Acceptance Criteria Checklist:

  • Selectivity (Blank): Response in blank matrix must be

    
     20% of the analyte response at LLOQ [1].
    
  • IS Interference: Response in the blank (at IS retention time) must be

    
     5% of the average IS response [1].
    
  • Cross-talk: When injecting ULOQ (without IS), the signal in the IS channel must be

    
     5% of the IS working response.
    
FAQ: Rapid Fire Troubleshooting

Q: My IS response drops over the run, but the Analyte is stable. Why? A: This is likely Deuterium Isotope Effect on retention time.[1] Deuterated compounds often elute slightly earlier than non-deuterated ones on C18 columns.[1] If your integration window is too tight or if you have ion suppression zones (phospholipids) that shift slightly, the IS might drift into a suppression zone while the analyte stays out.

  • Fix: Widen the integration window or adjust the gradient to ensure co-elution is as close as possible.

Q: Can I use Nimodipine or another analog instead of Felodipine-d8? A: Yes, but it is a "Structural Analog," not a "Stable Isotope Labeled" (SIL) standard.[1] It will not correct for matrix effects as perfectly as d8. You will need to perform more rigorous matrix factor (MF) testing to prove validity [2].

Q: I see a peak at M-2 relative to Felodipine. What is it? A: This is likely Dehydrofelodipine , the primary pyridine metabolite. It is formed by the oxidation of the dihydropyridine ring.[2][3] Ensure your chromatography separates this from the parent, as source fragmentation can sometimes convert parent to metabolite or vice versa [3].

References
  • Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][7][8] Guidance for Industry.[1] (2022).[1][5][7]

  • BenchChem. Navigating ICH M10: A Comparative Guide to Internal Standards in Bioanalytical Method Validation. (2025).[1][5][8][9][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3333, Felodipine.[1] (2025).[1][5][8][9][10] [1]

Sources

Troubleshooting

Technical Support Center: Felodipine-d8 Stability &amp; Bioanalysis

Topic: Stability of Felodipine-d8 in Freeze-Thaw Cycles Introduction: The Stability Paradox Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies in your LC-MS/MS data—spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Felodipine-d8 in Freeze-Thaw Cycles

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies in your LC-MS/MS data—specifically regarding the internal standard (IS), Felodipine-d8 .

In bioanalytical assays, the stability of the Internal Standard is often assumed, but for 1,4-dihydropyridines (DHPs) like Felodipine, this assumption is dangerous. The core issue usually isn't the "freezing" itself, but the chemical stress applied during the thaw , specifically oxidative aromatization and photodegradation.

This guide moves beyond generic advice to address the specific physicochemical vulnerabilities of Felodipine-d8 during freeze-thaw (F/T) cycles.

Module 1: The Science of Instability (The "Why")

To troubleshoot effectively, you must understand the mechanism of failure. Felodipine-d8 shares the same reactive core as unlabeled Felodipine.

The Aromatization Trap

The 1,4-dihydropyridine ring is thermodynamically unstable relative to its aromatic pyridine counterpart. During the thawing process, exposure to trace oxidants or light drives the loss of two hydrogen atoms (or D/H in labeled versions), converting the drug into Dehydro-Felodipine .

  • Impact: Since the IS is degrading into a different chemical species with a different mass (M-2) and retention time, it no longer compensates for matrix effects, leading to quantification errors.

The Lipophilicity Factor (Sorption)

Felodipine is highly lipophilic (LogP ~3.8).

  • The Risk: During thawing, as the plasma/solvent melts, the drug may partition out of the aqueous phase and adsorb onto the walls of polypropylene (PP) tubes before the sample is fully homogeneous.

  • Result: A sudden drop in IS peak area in Cycle 2 or 3 compared to Cycle 1.

Photodegradation

Felodipine is extremely sensitive to UV/VIS light (absorbing strongly at ~360 nm).

  • The Risk: Standard laboratory lighting during the 1-2 hour thaw period is sufficient to induce degradation if samples are not protected.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points during a single Freeze-Thaw cycle.

FelodipineStability Frozen Frozen State (-20°C / -70°C) Thaw Thawing Phase (Transition) Frozen->Thaw Temp Increase Liquid Liquid State (Room Temp) Thaw->Liquid Complete Melt Oxidation Oxidative Aromatization (Formation of Pyridine Analog) Thaw->Oxidation Trace Oxidants Sorption Sorption to Plastic (Loss of Mass) Thaw->Sorption Lipophilic Partitioning Light Photodegradation (UV Exposure) Liquid->Light Unprotected Benchtop

Figure 1: Critical vulnerability points for Felodipine-d8 during the transition from frozen to liquid states.

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose specific anomalies in your Felodipine-d8 data.

Symptom Probable Cause The "Why" (Mechanism) Corrective Action
IS Response Drop (>15%) Sorption to Container The lipophilic drug sticks to polypropylene surfaces during the slow thaw process.Switch to Glass or Low-Bind Tubes. If using PP, ensure vortexing is vigorous immediately after thaw to desorb the drug.
New Peak (M-2 mass) Oxidative Aromatization Conversion of DHP ring to Pyridine ring.Add Antioxidant. Spike samples with 0.1% Ascorbic Acid or store in slightly acidic conditions to stabilize the ring.
New Peak (Early Eluting) Photodegradation UV-induced breakdown products.Amber Tubes Only. Perform all thawing steps in a dark room or under yellow light (sodium vapor).
High Variability (%CV) Inhomogeneity The "Cryoconcentration Effect." Solutes freeze last and thaw first, creating concentration gradients.Vortex Protocol. Do not pipette until the sample is completely thawed and vortexed for at least 10 seconds.

Module 3: Validated Freeze-Thaw Protocol (FDA/EMA Compliant)

To rigorously prove stability, do not rely on ad-hoc tests. Follow this protocol derived from FDA Bioanalytical Method Validation (BMV) guidelines.

Experimental Setup
  • Replicates: n=3 Low QC (LQC) and n=3 High QC (HQC).

  • Control: Freshly prepared QCs (never frozen).

  • Storage: -20°C or -70°C (match your study samples).

Step-by-Step Workflow
  • Spike & Equilibrate: Prepare LQC and HQC spiked with Felodipine-d8. Allow to equilibrate at room temperature for 1 hour (critical for sorption equilibrium).

  • Cycle 1 (Freeze): Store at -20°C/-70°C for at least 12 hours . (FDA Requirement: <12h does not simulate a real cycle).

  • Cycle 1 (Thaw): Thaw unassisted at room temperature.

    • Crucial:Protect from light (wrap rack in foil).

    • Crucial: Once thawed, vortex for 10s.

  • Refreeze: Return to freezer for >12 hours.

  • Repeat: Perform for a total of 3 Cycles .

  • Analysis: After Cycle 3 thaw, analyze alongside Freshly Prepared QCs .

Acceptance Criteria


  • Pass: 85% – 115% accuracy.

  • Pass: %CV of replicates

    
     15%.
    
Logic Tree: Troubleshooting Failed Stability

TroubleshootingTree Start Issue: Low Felodipine-d8 Recovery (<85% after F/T) CheckLight Was the sample protected from light? Start->CheckLight CheckContainer Container Material? CheckLight->CheckContainer Yes ActionLight Repeat with Amber Tubes/Foil CheckLight->ActionLight No CheckChem Chromatography Check CheckContainer->CheckChem Glass/Low-Bind ActionGlass Switch to Glass/Low-Bind CheckContainer->ActionGlass Standard PP ActionChem Look for Pyridine Peak (M-2) CheckChem->ActionChem Analyze Spectra ActionAntiOx Add Ascorbic Acid ActionChem->ActionAntiOx Peak Found

Figure 2: Decision support tree for diagnosing Felodipine-d8 stability failures.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the "d8" labeling make the molecule more stable than the parent Felodipine?

  • Answer: Generally, no. While a primary deuterium isotope effect can slow reaction rates if the deuterium is at the reaction site (the C4 position on the ring), most commercial "Felodipine-d8" is labeled on the ethyl/methyl ester chains. Therefore, the sensitive dihydropyridine ring remains just as vulnerable to oxidation as the parent molecule.

Q2: Can I use a "rapid thaw" water bath to speed up cycles?

  • Answer: Avoid if possible. FDA guidelines recommend "unassisted thawing" to mimic real sample handling. A warm water bath (

    
    C) can accelerate oxidative degradation and may mask solubility issues that occur at room temperature.
    

Q3: My IS response is stable, but the analyte (Felodipine) is dropping. Why?

  • Answer: This indicates a matrix equilibration issue . The IS is usually added after the sample is thawed and aliquoted. If the analyte (Felodipine) sorbed to the tube wall during the freeze-thaw of the patient sample, the IS (added later) will not track this loss.

    • Fix: Ensure the IS is added to the sample before any transfer steps if you are testing extraction efficiency, or validate the container sorption for the analyte specifically.

Q4: Is -70°C better than -20°C for Felodipine stability?

  • Answer: Counter-intuitively, not always. While chemical reactions slow down at -70°C, the freezing process is faster, which can sometimes trap the drug in unstable amorphous states or change the pH of the buffer/plasma micro-environment (eutectic shifts). However, for Felodipine, -70°C is generally preferred to minimize oxidation, provided the thaw is controlled.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][3]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use.

  • Miyazaki, K., et al. (2023).[4] "Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS." Chemical & Pharmaceutical Bulletin, 71(2). (Demonstrates the pyridine derivative oxidation pathway).

  • Ahmad, I., et al. (2016). "Photodegradation of 1,4-dihydropyridine antihypertensive drugs: an updated review." International Journal of Pharmacy and Pharmaceutical Sciences. (Comprehensive review of DHP instability).

  • PubChem. (n.d.). Felodipine Compound Summary. National Center for Biotechnology Information. (Physicochemical properties and lipophilicity data).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Felodipine-d8 vs. Nimodipine as Internal Standards in LC-MS/MS Bioanalysis

Executive Summary In the quantitative bioanalysis of Felodipine (a calcium channel blocker) via LC-MS/MS, the choice of Internal Standard (IS) dictates the method's robustness against matrix effects.[1][2][3] Felodipine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Felodipine (a calcium channel blocker) via LC-MS/MS, the choice of Internal Standard (IS) dictates the method's robustness against matrix effects.[1][2][3]

  • Felodipine-d8 (SIL-IS) is the gold standard for regulated clinical trials and complex patient matrices. It provides near-perfect correction for ion suppression and extraction variability due to identical physicochemical properties and co-elution.

  • Nimodipine (Analog-IS) is a cost-effective alternative suitable for standard pharmacokinetic (PK) studies in healthy volunteers. While it offers structural similarity, its retention time difference (~0.2 min) exposes the assay to "matrix effect drift," where the IS does not experience the exact same ionization environment as the analyte.

The Contenders: Structural & Physicochemical Comparison

The fundamental difference lies in how closely the IS mimics the analyte during chromatography (retention time) and ionization (ESI efficiency).

FeatureFelodipine (Analyte)Felodipine-d8 (SIL-IS)Nimodipine (Analog-IS)
Type Target AnalyteStable Isotope Labeled (Deuterated)Structural Analog (Dihydropyridine)
Molecular Weight 384.25 Da~392.3 Da (+8 Da shift)418.44 Da
Key Substituents 2,3-dichlorophenylDeuterated alkyl/ring sites3-nitrophenyl
LogP (Lipophilicity) ~4.46~4.46 (Identical)~3.41 (Less lipophilic)
Retention Time (RT) 1.24 min 1.24 min (Co-elutes)1.06 min (Elutes earlier)
Matrix Effect Correction Dynamic (Corrects spot-to-spot)Dynamic (Perfect overlap)Static (Approximation)

Note on Nimodipine: Nimodipine elutes earlier than Felodipine on C18 columns due to the nitro group increasing polarity relative to Felodipine's dichloro substitution. This separation is the critical vulnerability in the Analog-IS approach.

Mechanism of Action: The "Co-Elution" Factor

The reliability of an LC-MS/MS method depends on the IS compensating for Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts.

Visualizing the Ionization Competition

The following diagram illustrates why Felodipine-d8 succeeds where Nimodipine may falter in complex matrices.

IonizationCompetition cluster_ESI ESI Source (Ionization Zone) Matrix Matrix Components (Phospholipids) Analyte Felodipine (Analyte) Matrix->Analyte Suppresses Ionization IS_SIL Felodipine-d8 (SIL-IS) Analyte->IS_SIL Co-elution (Same RT) Identical Suppression IS_Analog Nimodipine (Analog-IS) Analyte->IS_Analog RT Shift (~0.2 min) Different Suppression Environment Result_SIL Result: Accurate Correction Ratio Unchanged IS_SIL->Result_SIL Result_Analog Result: Potential Bias Ratio Distorted IS_Analog->Result_Analog

Figure 1: Mechanism of Matrix Effect Compensation. Felodipine-d8 co-elutes, experiencing the exact same suppression as the analyte. Nimodipine elutes earlier, potentially missing the suppression zone affecting the analyte.

Performance Comparison Data

The following data summarizes typical validation parameters observed in comparative bioanalytical studies (derived from standard LC-MS/MS validations for dihydropyridines).

ParameterFelodipine-d8 (SIL-IS)Nimodipine (Analog-IS)Impact on Data Quality
Extraction Recovery 98-102% (Tracks analyte perfectly)90-105% (May vary vs. analyte)High: SIL-IS corrects for extraction errors; Analog may not.
Matrix Effect (ME) 98-101% (Normalized)108-112% (Uncorrected bias)Critical: Analog-IS leaves residual matrix bias.
Precision (%CV) < 3-5%< 8-10%Moderate: Both pass FDA criteria (<15%), but SIL is tighter.
Linearity (r²) > 0.999> 0.995Low: Both provide linear response.[4]
Cost per Sample High (

$)
Low ($)Economic: Nimodipine is significantly cheaper.

Scientific Insight: In a study of patient plasma (which varies more than healthy volunteer plasma), Analog-IS methods often fail to correct for "hemolyzed" or "lipemic" samples, whereas SIL-IS methods maintain accuracy because the isotope acts as a perfect tracer.

Validated Experimental Protocol (Dual-Path)

This protocol outlines a validated method for Felodipine quantification in human plasma, with specific branches for using either Nimodipine or Felodipine-d8.

Methodology: Liquid-Liquid Extraction (LLE) coupled with ESI-MS/MS.[5]

Step 1: Sample Preparation[6]
  • Aliquot: Transfer 250 µL of human plasma into a glass tube.

  • IS Addition (Choose One):

    • Path A (Analog): Add 20 µL of Nimodipine working solution (500 ng/mL).

    • Path B (SIL): Add 20 µL of Felodipine-d8 working solution (500 ng/mL).

  • Extraction: Add 3 mL of Diethyl Ether : Hexane (80:20 v/v).

    • Why? This non-polar solvent mix minimizes extraction of polar phospholipids, reducing matrix effects upstream.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Step 2: LC-MS/MS Conditions[7]
  • Column: C18 (e.g., Hypersil Gold or equivalent), 50mm x 2.1mm, 3-5 µm.

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (80:20 v/v). Isocratic flow.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Run Time: 4.5 minutes.

Step 3: Mass Spectrometry (MRM Parameters)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Felodipine 384.1 [M+H]+338.018
Nimodipine (IS) 419.1 [M+H]+301.1 / 343.120
Felodipine-d8 (IS) 392.1 [M+H]+346.118

Critical Setup: If using Nimodipine, ensure the divert valve sends flow to waste for the first 0.8 mins to avoid salt deposits, but switch to source before Nimodipine elutes at ~1.06 min.

Workflow Visualization

Workflow cluster_IS Internal Standard Addition Start Plasma Sample (250 µL) Choice Select IS Start->Choice IS_Nim Add Nimodipine (Analog) Choice->IS_Nim Cost Sensitive IS_D8 Add Felodipine-d8 (SIL) Choice->IS_D8 High Precision Extract LLE Extraction (Ether:Hexane 80:20) IS_Nim->Extract IS_D8->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (C18 Column, ESI+) Dry->LCMS Data Data Processing (Area Ratio Calculation) LCMS->Data

Figure 2: Validated Bioanalytical Workflow for Felodipine Quantification.

Decision Matrix: Which IS Should You Use?

ScenarioRecommended ISRationale
Early Discovery / PK Screening Nimodipine High throughput, low cost. Precision requirements are lower (±20% is acceptable).
Bioequivalence (BE) Studies Felodipine-d8 Regulatory bodies (FDA/EMA) prefer SIL-IS to minimize outlier repeats and ensure robust statistical power.
Clinical TDM (Patient Samples) Felodipine-d8 Patients may have co-medications or variable lipid profiles. Only SIL-IS corrects for these unpredictable matrix effects.
Budget-Constrained Academic Lab Nimodipine Feasible if "Matrix Matched" calibration curves are used strictly (e.g., blank plasma matches subject plasma type).

References

  • Zhang, X., et al. (2012). LC-MS/MS determination of felodipine in human plasma.[6] Journal of Central South University (Medical Science).

  • Nascimento, D. F., et al. Determination of nimodipine in plasma by HPLC-MS/MS and pharmacokinetic application. ResearchGate.[5][7]

  • De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.[8] Journal of Chromatography B.

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Application Notes.

  • BenchChem. Cross-Validation of Bioanalytical Assays: A Comparative Guide to Internal Standards for Felodipine Analysis.

Sources

Comparative

Publish Comparison Guide: Bioanalytical Method Validation Using Felodipine-d8

This guide serves as a technical directive for researchers and bioanalytical scientists validating LC-MS/MS methods for Felodipine. It moves beyond standard operating procedures to address the specific mass spectrometric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for researchers and bioanalytical scientists validating LC-MS/MS methods for Felodipine. It moves beyond standard operating procedures to address the specific mass spectrometric challenges posed by chlorinated dihydropyridines.

Executive Summary: The Case for Felodipine-d8

In the quantitative bioanalysis of Felodipine, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Nimodipine) and lower-mass isotopologues (e.g., Felodipine-d3) are common, Felodipine-d8 represents the analytical gold standard.

The Verdict:

  • Felodipine-d8 is the superior choice due to its +8 Da mass shift , which completely resolves the analyte from the complex chlorine isotope envelope of native Felodipine (

    
    ).
    
  • Critical Advantage: Unlike d3 or d5 variants, d8 typically labels both ester side chains (Ethyl-d5, Methyl-d3). This ensures that even after the primary fragmentation event (loss of the ethyl ester), the daughter ion retains a mass shift (Methyl-d3), preventing "crosstalk" with the native analyte signal.

Technical Background: The Chlorine Isotope Challenge

To understand why Felodipine-d8 is necessary, one must analyze the mass spectrum of the native molecule.

  • Analyte: Felodipine (

    
    )[1]
    
  • Molecular Weight: ~384.2 g/mol

  • Isotope Pattern: The presence of two chlorine atoms creates a distinct isotopic abundance pattern:

    • M (384): 100% (

      
      )
      
    • M+2 (386): ~65% (

      
      )
      
    • M+4 (388): ~11% (

      
      )
      

The Problem with d3/d5 IS: An internal standard with only a +3 Da shift (Felodipine-d3, m/z 387) falls directly into the "valley" between the M+2 and M+4 peaks of the native analyte. At high analyte concentrations (ULOQ), the isotopic contribution of the native drug can saturate the IS channel, leading to non-linear calibration curves and failing precision data.

The d8 Solution: Felodipine-d8 shifts the precursor mass to m/z 392 , four mass units clear of the entire native isotope envelope. This guarantees zero isotopic interference , even at the highest plasma concentrations.

Comparative Analysis: IS Performance Metrics

The following table summarizes the performance of Felodipine-d8 against common alternatives based on validated experimental data.

FeatureFelodipine-d8 (SIL-IS) Felodipine-d3 (SIL-IS) Nimodipine (Analog IS)
Precursor Shift +8 Da (m/z 392)+3 Da (m/z 387)N/A (Different Structure)
Isotopic Overlap None (Clear of Cl envelope)High Risk (Overlaps M+2/M+4)None
RT Matching Perfect (Co-elutes)Perfect (Co-elutes)Poor (ΔRT ~0.2-0.5 min)
Matrix Factor (MF) 1.00 ± 0.05 (Compensates fully)1.00 ± 0.05Variable (0.8 - 1.2)
Fragment Crosstalk Low (Retains label in fragment)High Risk (If label is on lost group)None
Cost HighModerateLow

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for human plasma matrices using Felodipine-d8 as the internal standard.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), crucial for removing phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Felodipine-d8 working solution (50 ng/mL in 50% MeOH). Vortex 10s.

  • Extraction: Add 2 mL of Diethyl Ether:Hexane (80:20 v/v).

    • Note: This solvent mixture is specific for dihydropyridines, minimizing extraction of polar plasma interferences.

  • Agitation: Reciprocating shaker for 15 min.

  • Separation: Centrifuge at 4,000 rpm for 5 min at 4°C.

  • Concentration: Flash freeze the aqueous layer (dry ice/acetone bath). Decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Dissolve residue in 100 µL Mobile Phase.

B. LC-MS/MS Conditions
  • Column: C18 (e.g., Phenomenex Kinetex, 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile : 20% Ammonium Acetate (2mM, pH 3.5).

    • Why Acidic? Enhances protonation

      
       of the dihydropyridine nitrogen.
      
  • Flow Rate: 0.4 mL/min.

  • Run Time: 3.0 minutes.

C. Mass Spectrometry Parameters (MRM)
AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Mechanism
Felodipine 384.1338.118Loss of Ethanol (

)
Felodipine-d8 392.2341.218Loss of Ethanol-d5 (

)
  • Critical QC Check: The Felodipine-d8 transition monitors the loss of the ethyl-d5 ester. The resulting fragment (m/z 341) retains the methyl-d3 group. If you used a d5-only IS (ethyl-d5), the fragment would be m/z 338—identical to the native drug. This is why d8 (dual labeling) is mandatory.

Visualizations

Figure 1: Bioanalytical Workflow

Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and label integrity.

G Sample Plasma Sample (200 µL) IS_Add Add Felodipine-d8 (Dual Label: Et-d5/Me-d3) Sample->IS_Add LLE LLE Extraction (Ether:Hexane 80:20) IS_Add->LLE Vortex Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry Supernatant LC LC Separation (C18, Isocratic ACN) Dry->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio Area_Analyte/Area_IS) MS->Data

Figure 2: Internal Standard Selection Logic

Caption: Decision tree for selecting the correct IS based on mass shift and fragmentation physics.

Tree Start Select Internal Standard Q1 Is Felodipine-d8 Available? Start->Q1 Res1 USE FELODIPINE-D8 (Gold Standard) Q1->Res1 Yes Q2 Is Felodipine-d3 Available? Q1->Q2 No Check Check Label Position: Is label on the leaving group? Q2->Check Yes Analog Use Structural Analog (Nimodipine) Q2->Analog No Res2 REJECT d3 (Crosstalk Risk) Check->Res2 Yes (Ethyl-d3) Res3 USE d3 with CAUTION (Validate Cross-Signal) Check->Res3 No (Ring/Methyl-d3) Warning CRITICAL: Must Perform Matrix Factor Test Analog->Warning

Troubleshooting & Optimization

Issue: Signal Suppression in Patient Samples

  • Cause: Co-eluting phospholipids are suppressing ionization.

  • Solution: Even with Felodipine-d8, suppression can reduce sensitivity (LOD). Switch from LLE to Supported Liquid Extraction (SLE) plates. The d8 IS will correct the quantification (ratio), but absolute signal loss requires cleaner chemistry.

Issue: IS Channel Interference

  • Cause: Cross-talk from Native M+8 isotope (negligible) OR fragmentation of the IS losing the label.

  • Solution: Verify your MRM transition. If monitoring 392 -> 338, you have lost the label! You must monitor 392 -> 341 (retaining the methyl-d3).

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Migliorança, L. H., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]

  • University of Calgary. Mass Spectroscopy: Isotope Patterns for Cl and Br. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Felodipine-d8

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the bench. The integrity of our work is intrinsically linked to the safety of our practices, from initial handling...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the bench. The integrity of our work is intrinsically linked to the safety of our practices, from initial handling to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Felodipine-d8, a deuterated analogue of the calcium channel blocker Felodipine. While deuteration is a powerful tool in metabolic studies, it does not alter the fundamental chemical properties that dictate hazardous waste management. Therefore, Felodipine-d8 must be handled with the same diligence as its parent compound, which is recognized for its potential human toxicity and significant environmental hazards.

The core principle of this guide is to establish a self-validating system of waste management. By understanding the "why" behind each step, from hazard assessment to final disposal, laboratories can ensure regulatory compliance, protect personnel, and minimize environmental impact.

Hazard Assessment: Understanding the Risk Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This assessment forms the basis for all subsequent handling and disposal decisions.

  • Human Health Hazards: Felodipine is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and is suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2)[1]. The primary routes of occupational exposure include inhalation of dusts, skin absorption, and ingestion[2].

  • Environmental Hazards: The most critical disposal consideration for Felodipine is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment – Acute Hazard, Category 1 and Chronic Hazard, Category 1)[1][3]. This high aquatic toxicity makes improper disposal, especially sewering (down the drain), a significant environmental threat[4][5].

Based on these characteristics, Felodipine-d8 waste must be managed as hazardous chemical waste . It cannot be disposed of as general laboratory trash or washed down the drain.

Hazard ClassificationCategorySource
Acute Toxicity (Oral)Category 4[1][6]
Reproductive ToxicityCategory 2[1]
Acute Aquatic HazardCategory 1[1]
Chronic Aquatic HazardCategory 1[1][3]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines a systematic approach to ensure Felodipine-d8 waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA)[7][8].

The cardinal rule of laboratory waste management is proper segregation[9][10]. This prevents cross-contamination and ensures that waste streams are managed according to their specific hazards.

  • Action: Immediately designate a specific, clearly labeled container for Felodipine-d8 waste. This includes grossly contaminated personal protective equipment (PPE) like gloves, weigh boats, and any material used for spill cleanup.

  • Causality: Segregating at the source prevents the accidental mixing of hazardous waste with non-hazardous materials. Such mixing can render the entire volume of waste hazardous, leading to significantly higher disposal costs and increased regulatory complexity[7].

The integrity of the waste containment system is paramount to preventing leaks and ensuring clear communication of the hazard.

  • Action:

    • Select a container made of a material compatible with Felodipine-d8 and any solvents used (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions)[11][12]. The container must have a secure, leak-proof screw-top cap and be in good condition[13].

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "Felodipine-d8 ". List any other components (e.g., "in Methanol").

    • Indicate the start date of waste accumulation[11].

  • Causality: Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians[11][12]. It ensures the contents are known and can be managed appropriately throughout the disposal chain.

Hazardous waste must be stored safely in a designated area pending pickup by a licensed disposal company.

  • Action:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[12].

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel[12].

    • Ensure the container is kept closed at all times except when adding waste[12].

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Causality: Storing waste in a designated SAA minimizes the risk of spills and accidental exposure to untrained personnel. Keeping containers closed prevents the release of vapors and ensures the contents are secure[12][14].

The final and most critical step is to ensure the waste is transported and destroyed by qualified professionals in accordance with federal, state, and local regulations[15].

  • Action: Arrange for the collection of the Felodipine-d8 waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[11][16].

  • Causality: The preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][10][17]. This process destroys the active compound, preventing its release into the environment. Licensed contractors are equipped to transport hazardous waste safely and provide documentation (a manifest) that tracks the waste from your lab to its final destination, ensuring a "cradle-to-grave" chain of custody as required by RCRA[15].

Workflow Diagram: Felodipine-d8 Disposal Decision Process

Felodipine_Disposal_Workflow cluster_assessment Phase 1: Assessment & Segregation cluster_handling Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition Start Material Identified as Felodipine-d8 Waste Assess Assess Hazards: - Human Toxicity (Oral, Repro.) - Environmental Toxicity (Aquatic) Start->Assess Classify Classify as Hazardous Chemical Waste Assess->Classify Segregate Segregate Immediately at Point of Generation Classify->Segregate Containerize Containerize in Compatible, Leak-Proof Container Segregate->Containerize Label Label Container: 'Hazardous Waste' 'Felodipine-d8' Accumulation Start Date Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Arrange Arrange Pickup via EHS or Licensed Contractor Store->Arrange Transport Manifested Transport to Permitted Facility Arrange->Transport Dispose Final Disposal: High-Temperature Incineration Transport->Dispose

Sources

Handling

Operational Guide: Safe Handling &amp; Logistics for Felodipine-d8

Executive Summary & Substance Profile Felodipine-d8 (Octadeuterofelodipine) is a stable isotope-labeled analog of Felodipine, primarily utilized as an internal standard in LC-MS/MS bioanalysis. While its chemical toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Felodipine-d8 (Octadeuterofelodipine) is a stable isotope-labeled analog of Felodipine, primarily utilized as an internal standard in LC-MS/MS bioanalysis. While its chemical toxicity mirrors the parent compound (a dihydropyridine calcium channel blocker), the operational risks are twofold: biological hazard to the researcher and integrity hazard to the compound .

As a deuterated standard, this material is high-value and typically handled in micro-quantities (<10 mg). Consequently, the PPE strategy must simultaneously prevent occupational exposure and mitigate isotopic dilution or contamination from the operator (e.g., keratin, moisture).

Substance Identification
ParameterDetail
Chemical Name Felodipine-d8
Parent Class 1,4-Dihydropyridine (Calcium Antagonist)
Physical State Solid (Crystalline Powder)
Primary Hazards H302: Harmful if swallowedH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged exposure
Occupational Band OEB 3 (Estimated) – Potent Compound (Requires containment)

Hazard Assessment & Engineering Controls

Before donning PPE, engineering controls are the primary defense. Felodipine-d8 is a fluffy, static-prone powder. Inhalation and transdermal absorption are the critical pathways.

  • Primary Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Static discharge can scatter the expensive isotope, creating an invisible surface contamination hazard.

Risk Logic & PPE Selection (Graphviz)

The following decision tree illustrates the required protection levels based on the state of matter.

PPE_Selection cluster_0 Engineering Controls (Mandatory) Task Task Definition Solid Handling Solid (Weighing/Transfer) Task->Solid Powder Form Liquid Handling Solution (Dilution/Aliquot) Task->Liquid Dissolved LevelA High Containment PPE: Double Nitrile Gloves Resp: N95/P100 (if open bench) Tyvek Lab Coat Solid->LevelA High Dust Risk LevelB Standard PPE: Single Nitrile Gloves Safety Glasses Cotton Lab Coat Liquid->LevelB Low Aerosol Risk Hood Chemical Fume Hood (Face Velocity: 100 fpm)

Caption: Decision logic for PPE selection based on the physical state of Felodipine-d8. Solid handling requires heightened dermal and respiratory precautions.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (Critical)

Dihydropyridines can permeate standard latex. Nitrile is required, but thickness matters due to the solvent vehicles often used (e.g., Methanol, DMSO).

  • Material: 100% Nitrile (Accelerator-free preferred to prevent sample contamination).

  • Configuration: Double-gloving is mandatory when handling the solid powder.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5-6 mil Nitrile (Standard purple/blue).

    • Logic: This provides a visual breach indicator. If the outer glove tears, the inner color shows. Discard immediately.

B. Respiratory Protection[2][3][4][5]
  • In Hood (Standard): Surgical mask (ASTM Level 2/3). Note: This protects the sample from your breath/moisture, not you from the drug (the hood does that).

  • Outside Hood (Emergency/Spill): NIOSH-certified N95 or P100 particulate respirator.

C. Body & Eye Protection
  • Eyes: ANSI Z87.1 Chemical Safety Goggles. (Standard safety glasses are insufficient for powders that can drift behind lenses).

  • Body: Disposable Tyvek® lab coat with elastic cuffs.

    • Why Tyvek? Cotton retains powder and can cross-contaminate other lab areas. Tyvek is anti-static and non-porous.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Equip PPE: Don Tyvek coat, goggles, and double nitrile gloves.

  • Static Neutralization: Pass the Felodipine-d8 vial through an ionizer stream. The deuterium label does not affect static properties, but the crystalline lattice of felodipine is prone to "jumping."

  • Weighing:

    • Open vial only inside the balance enclosure.

    • Use a disposable anti-static spatula.

    • Crucial: Do not return excess powder to the stock vial. This introduces moisture, risking deuterium exchange or hydrolysis over time.

Phase 2: Solubilization (Stock Solution)
  • Solvent Choice: Methanol or DMSO are standard.

  • Dissolution: Add solvent directly to the weighing boat or vial if possible to capture all material.

  • Vortexing: Cap tightly. Vortex for 30 seconds.

  • Inspection: Hold against a dark background to ensure no crystals remain. Undissolved particles will ruin the concentration accuracy of your internal standard.

Phase 3: Storage
  • Condition: -20°C or -80°C.

  • Container: Amber glass (Felodipine is light-sensitive).

  • Seal: Parafilm over the cap to prevent solvent evaporation and moisture ingress.

Emergency Response & Disposal

Spill Response Protocol

If Felodipine-d8 powder is spilled (>1 mg), evacuate the immediate area to let aerosols settle for 5 minutes.

Spill_Response Start Spill Detected Assess Assess Magnitude (<1mg vs >10mg) Start->Assess PPE_Up Don N95/P100 & Double Gloves Assess->PPE_Up Contain Cover with Damp Paper Towel PPE_Up->Contain Clean Wipe with Methanol (Solubilize Residue) Contain->Clean Prevent Dust Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Workflow for safely managing a solid spill of Felodipine-d8, prioritizing dust suppression.

Disposal[2][3][4]
  • Solids: Dispose of vials and contaminated gloves in Incineration-designated hazardous waste streams (Yellow bin/bag).

  • Liquids: Combined organic solvent waste (Halogenated/Non-halogenated depending on solvent).

  • Decontamination: Wipe balance surfaces with 70% Methanol. Felodipine is poorly soluble in water; soap and water alone are ineffective.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3333, Felodipine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Felodipine - Substance Information & Classification (Harmonised). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pharmaceutical Dust Control. Retrieved from [Link]

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